MO-I-500
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H12ClNO5S |
|---|---|
Molecular Weight |
317.75 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide |
InChI |
InChI=1S/C12H12ClNO5S/c1-2-20(17,18)14-12-10(16)9(15)11(19-12)7-3-5-8(13)6-4-7/h3-6,14-16H,2H2,1H3 |
InChI Key |
WWHUSZQHRUNRSB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C(=C(O1)C2=CC=C(C=C2)Cl)O)O |
Origin of Product |
United States |
Foundational & Exploratory
MO-I-500: A Technical Guide to its FTO Inhibition Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mechanism of action of MO-I-500, a pharmacological inhibitor of the FTO (fat mass and obesity-associated) protein. This document details its inhibitory effects, the downstream cellular consequences, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets the N6-methyladenosine (m6A) demethylase activity of the FTO protein.[1][2] The primary mechanism of action involves the direct inhibition of FTO's enzymatic function, leading to an increase in the global levels of m6A RNA methylation within cells.[2] This alteration in the epitranscriptome subsequently affects the stability, translation, and splicing of target mRNAs, resulting in various cellular effects, including the inhibition of cancer cell survival and proliferation.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Notes | Reference |
| IC50 (FTO demethylase inhibition) | 8.7 µM | Purified FTO enzyme | Inhibition of demethylation of an artificial methylated substrate. | [1][2][5] |
| Increase in global m6A RNA methylation | 9.3% | HeLa cells | Cells treated with 25 µM this compound for 24 hours. | [2] |
| IC50 (inhibition of cell survival) | 20 µM | SUM149 breast cancer cells | Measured in glutamine-free medium. | [4] |
| Inhibition of colony formation | >95% | SUM149-Luc cells | --- | [2] |
Signaling Pathways
The inhibitory action of this compound on FTO has been linked to the modulation of key cellular signaling pathways, primarily through its impact on the m6A modification of transcripts encoding signaling proteins. Overexpression of FTO has been shown to promote breast cancer cell glycolysis via the PI3K/AKT signaling pathway.[6] By inhibiting FTO, this compound is proposed to increase the m6A methylation of mRNAs of oncogenes regulated by this pathway, leading to their decreased stability and translation, and ultimately inhibiting cancer cell proliferation and survival.
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the mechanism of action of this compound.
FTO Demethylase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified FTO protein.
Principle: A methylated oligonucleotide substrate is incubated with recombinant FTO in the presence of various concentrations of the inhibitor. The extent of demethylation is measured, typically using HPLC-MS to quantify the demethylated product or a fluorescence-based method where the substrate's fluorescence changes upon demethylation.
Protocol Outline:
-
Reaction Setup: Prepare a reaction mixture containing recombinant FTO, a methylated substrate (e.g., m6A-containing RNA or ssDNA), and necessary co-factors (e.g., Fe(II), α-ketoglutarate) in an appropriate reaction buffer.
-
Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixtures. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for the enzymatic reaction to proceed.
-
Quenching: Stop the reaction, for example, by adding a chelating agent like EDTA or by heat inactivation.
-
Analysis:
-
HPLC-MS: Separate the reaction products by high-performance liquid chromatography and quantify the amounts of methylated and demethylated substrate by mass spectrometry.
-
Fluorescence: Measure the fluorescence intensity using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Global m6A RNA Quantification
This experiment measures the overall change in m6A levels in the total RNA of cells treated with this compound.
Principle: Total RNA is isolated from cells treated with this compound or a vehicle control. The relative amount of m6A is then quantified using methods such as dot blot with an m6A-specific antibody or an ELISA-based assay.
Protocol Outline (Dot Blot):
-
Cell Treatment: Culture cells (e.g., HeLa) and treat with a specific concentration of this compound (e.g., 25 µM) or DMSO for a set duration (e.g., 24 hours).
-
RNA Isolation: Isolate total RNA from the treated cells using a standard RNA extraction method.
-
RNA Quantification and Denaturation: Quantify the RNA concentration and denature the RNA by heating.
-
Blotting: Spot serial dilutions of the denatured RNA onto a nylon membrane and crosslink the RNA to the membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to m6A.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Normalization: Stain the membrane with methylene blue to visualize the total amount of RNA spotted for normalization.
-
Analysis: Quantify the dot intensities and determine the relative change in m6A levels in this compound-treated cells compared to the control.
Colony Formation Assay
This assay assesses the effect of this compound on the long-term survival and proliferative capacity of cancer cells.
Principle: A small number of cells are seeded and allowed to grow in the presence of the inhibitor over an extended period. The number of resulting colonies is a measure of the cells' ability to survive and proliferate.
Protocol Outline:
-
Cell Seeding: Seed a low density of cells (e.g., SUM149-Luc) in multi-well plates.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the plates for an extended period (e.g., 1-2 weeks), allowing colonies to form. The medium with the inhibitor is refreshed every few days.
-
Staining: Fix the colonies with a solution such as methanol and stain them with crystal violet.
-
Quantification: Count the number of colonies in each well. Colonies are typically defined as clusters of 50 or more cells.
-
Analysis: Compare the number of colonies in the treated wells to the control wells to determine the percentage of inhibition of colony formation.
Experimental and Logical Workflows
The following diagrams illustrate the typical experimental workflow for characterizing an FTO inhibitor and the logical relationship of this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Targeting FTO for cancer therapy and more - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global RNA m6A Quantification, RNA Methylation Analysis - Epigenetics [epigenhub.com]
- 6. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
MO-I-500: A Technical Guide to its Cellular Function as an FTO Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MO-I-500 is a small molecule inhibitor of the fat mass and obesity-associated (FTO) protein, a key N6-methyladenosine (m6A) RNA demethylase. This document provides a comprehensive technical overview of the cellular functions of this compound, detailing its mechanism of action, its effects on cellular pathways, and its potential therapeutic applications. The information presented is supported by quantitative data from key studies and detailed experimental protocols to facilitate reproducibility and further investigation.
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in the regulation of gene expression. The dynamic nature of m6A methylation is maintained by a balance between methyltransferases ("writers") and demethylases ("erasers"). The FTO protein was the first identified m6A demethylase, and its dysregulation has been implicated in a variety of human diseases, including cancer and neurological disorders. This compound has emerged as a valuable pharmacological tool to probe the function of FTO and as a potential therapeutic agent.
Mechanism of Action
This compound acts as a competitive inhibitor of FTO. It effectively blocks the demethylase activity of FTO, leading to an accumulation of m6A modifications on RNA.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and cellular effects of this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (FTO inhibition) | 8.7 µM | Inhibition of purified FTO demethylase with a methylated substrate. | [1][2][3] |
| Increase in N6-methyl-adenosine | 9.3% | HeLa cells treated with 25 µM this compound for 24 hours. | [2] |
| Inhibition of Colony Formation | >95% | SUM149-Luc cells. | [2] |
Cellular Effects of this compound
Increased RNA Methylation
By inhibiting FTO, this compound leads to a global increase in the levels of m6A in cellular RNA.[2] This alteration in the epitranscriptome can have profound effects on various aspects of RNA metabolism, including splicing, stability, and translation.
Anti-cancer Activity
This compound has demonstrated significant anti-cancer effects, particularly in triple-negative inflammatory breast cancer.[1][4] It dramatically inhibits the colony-forming ability of cancer cells, suggesting a potent cytostatic or cytotoxic effect.[2]
Modulation of Protein Expression
Treatment with this compound has been shown to decrease the protein levels of both FTO and the Iroquois homeobox 3 (IRX3) protein in SUM149 cells.[2] IRX3 is a transcription factor that has been linked to obesity and may play a role in cancer.
Neuroprotective Effects
In a cellular model of Alzheimer's disease using human astrocytoma cells, this compound was found to mitigate the detrimental effects of streptozotocin (STZ).[5][6] This suggests a potential role for FTO inhibition in neuroprotection.
Signaling Pathways
The precise signaling pathways through which this compound exerts its effects are still under investigation. However, the modulation of FTO and IRX3 protein levels suggests an interplay with pathways that regulate gene expression and cell fate.
Figure 1. Proposed mechanism of action for this compound.
Detailed Experimental Protocols
Colony Formation Assay
This protocol is a general guideline and should be optimized for specific cell lines.
-
Cell Seeding: Plate a single-cell suspension of the desired cell line (e.g., SUM149-Luc) in 6-well plates at a low density (e.g., 500-1000 cells/well).
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 1-3 weeks in a humidified incubator at 37°C with 5% CO2. The medium should be changed every 2-3 days.
-
Fixation and Staining:
-
Wash the colonies gently with phosphate-buffered saline (PBS).
-
Fix the colonies with 4% paraformaldehyde or ice-cold methanol for 15-30 minutes.
-
Stain the colonies with 0.1% crystal violet solution for 20-30 minutes.
-
-
Quantification:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Figure 2. Workflow for a colony formation assay.
Western Blotting for FTO and IRX3
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FTO and IRX3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein levels to a loading control such as β-actin or GAPDH.
-
Figure 3. General workflow for Western blotting.
Conclusion
This compound is a potent and specific inhibitor of the FTO m6A RNA demethylase. Its ability to increase global RNA methylation and modulate the expression of key proteins like FTO and IRX3 makes it a valuable tool for studying the epitranscriptome and a promising candidate for further therapeutic development, particularly in the fields of oncology and neurodegenerative diseases. The experimental protocols provided herein should serve as a foundation for researchers to further explore the cellular functions and therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. Roles of N6‐Methyladenosine Demethylase FTO in Malignant Tumors Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
MO-I-500: A Potential Therapeutic Avenue for Alzheimer's Disease by Targeting Astrocyte Bioenergetics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Alzheimer's disease (AD) presents a formidable challenge to global health, with its complex pathology involving amyloid-beta plaques, neurofibrillary tangles, and significant neuroinflammation. Emerging research has illuminated the critical role of glial cells, particularly astrocytes, and their metabolic function in the progression of AD. A promising therapeutic target in this context is the fat mass and obesity-associated protein (FTO), an RNA demethylase implicated in various cellular processes. The pharmacological inhibitor of FTO, MO-I-500, has shown potential in preclinical models by mitigating mitochondrial dysfunction in astrocytes, offering a novel approach to counteract the neurodegenerative cascade. This technical guide provides a comprehensive overview of the core science behind this compound, detailing its mechanism of action, experimental validation, and the underlying signaling pathways.
Core Mechanism: FTO Inhibition and Restoration of Astrocyte Function
This compound is a pharmacological inhibitor of the FTO demethylase, with an IC50 of 8.7 μM for the inhibition of purified FTO. In the context of Alzheimer's disease, the rationale for targeting FTO stems from observations that its expression is significantly elevated in astrocytes under pathological conditions, such as those mimicked by streptozotocin (STZ) treatment—a model used to induce sporadic AD-like pathology.[1][2]
Increased FTO activity is associated with perturbed N6-methyladenosine (m6A) RNA methylation, which in turn contributes to astrocyte mitochondrial dysfunction, oxidative stress, and apoptosis—all hallmarks of AD pathology.[1][3] this compound, by inhibiting FTO, is proposed to normalize m6A methylation levels, thereby rescuing astrocytes from STZ-induced damage and restoring their neuroprotective functions.
Preclinical Evidence: An In Vitro Model of Alzheimer's Disease
The primary evidence for the therapeutic potential of this compound in an AD context comes from studies on the human astrocytoma cell line CCF-STTG1 subjected to streptozotocin (STZ)-induced toxicity. STZ is known to induce a state of metabolic and oxidative stress that recapitulates certain aspects of the AD cellular environment.
Quantitative Effects of this compound on Astrocyte Health
The following tables summarize the key quantitative findings from in vitro studies, demonstrating the protective effects of this compound against STZ-induced damage.
| Parameter | Condition | Result | Reference |
| Cell Viability (MTT Assay) | STZ-treated CCF-STTG1 cells | This compound pretreatment partially enhanced the resilience of cells to the harmful effects of STZ. | [4] |
| Cytotoxicity (LDH Leakage Assay) | STZ-treated CCF-STTG1 cells | This compound pretreatment showed a cytoprotective effect. | [4] |
| Apoptosis and Necrosis (Annexin V/Hoechst 33258) | STZ-treated CCF-STTG1 cells | This compound moderately increased the survival of astrocytes, primarily by reducing necrosis rates. | [4] |
| Global m6A RNA Level | CCF-STTG1 cells | This compound treatment doubled the amount of m6A. In STZ-treated cells, this compound pretreatment resulted in a 2.5-fold increase in m6A levels compared to STZ alone. | [4] |
| Mitochondrial Membrane Potential (MitoTracker Red CMXRos) | STZ-treated CCF-STTG1 cells | This compound pretreatment ameliorated the STZ-induced decrease in mitochondrial membrane potential. | [4] |
| Intracellular ATP Levels | STZ-treated CCF-STTG1 cells | This compound pretreatment counteracted the STZ-induced depletion of intracellular ATP. | [4] |
Signaling Pathways and Experimental Workflows
The therapeutic action of this compound is centered on the modulation of the FTO-mediated m6A demethylation and its downstream consequences on cellular signaling, particularly pathways related to metabolism and cell survival.
FTO-mTOR-Tau Signaling Pathway
Research has implicated FTO in the regulation of the mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. In the context of AD, FTO-mediated activation of mTOR signaling can lead to the hyperphosphorylation of tau protein, a key component of neurofibrillary tangles. By inhibiting FTO, this compound may disrupt this pathological cascade.
Caption: FTO-mTOR-Tau signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Validation
The following diagram outlines the typical experimental workflow used to assess the efficacy of this compound in the STZ-induced astrocyte model of Alzheimer's disease.
Caption: Experimental workflow for evaluating this compound in an in vitro AD model.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human astrocytoma CCF-STTG1 cells.[4]
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
This compound Pretreatment: Cells are pre-incubated with desired concentrations of this compound for a specified period (e.g., 1 hour) before the addition of STZ.[4]
-
STZ-induced Damage: Streptozotocin is added to the culture medium at a concentration known to induce cytotoxicity and mitochondrial dysfunction (e.g., 1-5 mM) for a defined incubation period (e.g., 24-72 hours).[4]
Cell Viability and Cytotoxicity Assays
-
MTT Assay:
-
Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are then solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[4][5][6]
-
-
LDH Leakage Assay:
-
Lactate dehydrogenase (LDH) released from damaged cells into the culture medium is quantified using a commercially available LDH cytotoxicity assay kit.
-
The assay measures the conversion of a substrate to a colored product, and the absorbance is read using a microplate reader. Cytotoxicity is calculated based on the amount of LDH release compared to a maximum LDH release control.[4]
-
Measurement of Apoptosis and Necrosis
-
Annexin V/Hoechst 33258 Staining:
-
Treated cells are harvested and stained with Annexin V-FITC (to detect phosphatidylserine externalization in apoptotic cells) and a nuclear stain like Hoechst 33258 or Propidium Iodide (to differentiate between live, apoptotic, and necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).[4]
-
Assessment of Mitochondrial Function
-
Mitochondrial Membrane Potential (ΔΨm):
-
Cells are incubated with a fluorescent probe such as MitoTracker Red CMXRos or TMRE (tetramethylrhodamine, ethyl ester), which accumulates in active mitochondria in a membrane potential-dependent manner.
-
The fluorescence intensity is measured by flow cytometry or a fluorescence microplate reader. A decrease in fluorescence indicates mitochondrial depolarization.[4]
-
-
Intracellular ATP Levels:
Measurement of Oxidative Stress
-
Reactive Oxygen Species (ROS) Assay:
-
Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
-
DCFDA is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
After treatment, cells are incubated with DCFDA, and the fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer at an excitation/emission of ~485/535 nm.[8][9][10]
-
Future Directions and Conclusion
The preclinical data on this compound presents a compelling case for its further investigation as a potential therapeutic for Alzheimer's disease. The focus on astrocyte bioenergetics represents a departure from the more traditional amyloid and tau-centric approaches and aligns with the growing understanding of the multifaceted nature of AD pathology.
Future research should prioritize:
-
In vivo studies: Evaluating the efficacy and safety of this compound in transgenic animal models of Alzheimer's disease is a critical next step. While studies on other FTO inhibitors in mouse models of cognitive decline are encouraging, specific data for this compound is needed.
-
Pharmacokinetics and Blood-Brain Barrier Penetration: Determining the ability of this compound to cross the blood-brain barrier and achieve therapeutic concentrations in the central nervous system is essential for its clinical translation.
-
Target Engagement Biomarkers: Developing and validating biomarkers to measure FTO inhibition and its downstream effects in vivo will be crucial for future clinical trials.
References
- 1. Streptozotocin-Induced Astrocyte Mitochondrial Dysfunction Is Ameliorated by FTO Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. dodo.is.cuni.cz [dodo.is.cuni.cz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Mitochondrial Function in Astrocytes: Implications for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doc.abcam.com [doc.abcam.com]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
The Anticonvulsant Properties of MO-I-500: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticonvulsant properties of MO-I-500, a novel small molecule inhibitor of the fat mass and obesity-associated (FTO) protein. This compound has demonstrated potential as an anticonvulsant agent, particularly in models of therapy-resistant epilepsy. This document details the preclinical evaluation of this compound, its proposed mechanism of action, and the experimental protocols utilized in its assessment. The information is intended to serve as a resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.
Introduction
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. A significant portion of patients exhibit resistance to currently available antiepileptic drugs (AEDs), highlighting the urgent need for novel therapeutic strategies. This compound is a compound designed to target the N6-methyladenosine (m6A) RNA demethylase FTO, an enzyme implicated in various physiological processes, including neuronal function.[1] The initial rationale for its development was based on the premise of mimicking ascorbic acid to inhibit 2-oxoglutarate-dependent hydroxylases, with the goal of inducing neuroprotective and antiepileptogenic effects.[1] Preliminary studies have indicated that this compound exhibits anticonvulsant activity in preclinical models, suggesting its potential as a new therapeutic avenue for epilepsy.[1]
Quantitative Data Presentation
While the anticonvulsant activity of this compound has been reported in the 6 Hz seizure model at non-toxic doses, specific quantitative data, such as the median effective dose (ED50), have not been made publicly available in the reviewed scientific literature.[1] To facilitate comparative analysis and future research, the following table illustrates the typical format for presenting such quantitative data, using representative values for a standard anticonvulsant, Levetiracetam, in the mouse 6 Hz seizure model.
| Compound | Seizure Model | Current Intensity (mA) | ED50 (mg/kg, i.p.) | TD50 (mg/kg, i.p.) | Protective Index (PI = TD50/ED50) |
| This compound | 6 Hz (mouse) | 32 | Data Not Available | Data Not Available | Data Not Available |
| This compound | 6 Hz (mouse) | 44 | Data Not Available | Data Not Available | Data Not Available |
| Levetiracetam (Example) | 6 Hz (mouse) | 32 | 17.6[2] | > 500 | > 28.4 |
| Levetiracetam (Example) | 6 Hz (mouse) | 44 | > 100[3] | > 500 | - |
Note: The data for Levetiracetam is provided for illustrative purposes to demonstrate the standard parameters evaluated in anticonvulsant drug screening.
Experimental Protocols
The primary preclinical model used to assess the anticonvulsant efficacy of this compound is the 6 Hz psychomotor seizure model in mice.[1] This model is considered a valuable tool for identifying compounds effective against therapy-resistant partial seizures.
6 Hz Seizure Model
Objective: To evaluate the ability of a test compound to protect against psychomotor seizures induced by low-frequency electrical stimulation.
Apparatus:
-
A constant-current electrical stimulator capable of delivering a 6 Hz sine-wave stimulus for a duration of 3 seconds.
-
Corneal electrodes.
-
An observation chamber.
Animals:
-
Male Swiss Webster or similar strain mice, typically weighing 20-25 grams.
-
Animals are housed under standard laboratory conditions with ad libitum access to food and water.
Procedure:
-
Compound Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at various doses. A predetermined pretreatment time is allowed for drug absorption and distribution (typically 30-60 minutes).
-
Anesthesia: A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to each eye to minimize discomfort.
-
Stimulation: The corneal electrodes, moistened with saline, are applied to the corneas of the mouse. A 6 Hz electrical stimulus is delivered for 3 seconds. The current intensity can be varied, with common intensities being 22 mA, 32 mA, and 44 mA. The 44 mA intensity is often used to model pharmacoresistant seizures.[3]
-
Observation: Immediately following stimulation, the animal is placed in the observation chamber and observed for the presence or absence of a seizure. Seizure activity is characterized by a "stunned" posture, forelimb clonus, twitching of the vibrissae, and Straub tail.[4]
-
Protection Criteria: An animal is considered protected if it does not display seizure activity for a defined period (e.g., 30 seconds) following the electrical stimulation.
-
Data Analysis: The number of protected animals at each dose level is recorded, and the ED50 (the dose at which 50% of the animals are protected) is calculated using statistical methods such as probit analysis.
Other Seizure Models
This compound was reported to have little to no protective effect in the Maximal Electroshock (MES) and subcutaneous Metrazole (scMET) seizure models. The protocols for these models are summarized below.
-
Maximal Electroshock (MES) Test: This model of generalized tonic-clonic seizures involves delivering a high-frequency electrical stimulus (e.g., 50-60 Hz) through corneal or ear-clip electrodes, inducing a tonic hindlimb extension. Protection is defined as the absence of this tonic extension.
-
Subcutaneous Metrazole (scPTZ) Test: This is a model of myoclonic seizures. A subcutaneous injection of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered. The time to the first clonic seizure and the incidence of generalized seizures are measured. Protection is defined as the absence of a clonic seizure for a specified observation period.
Mechanism of Action
The anticonvulsant properties of this compound are believed to be mediated through its inhibition of the FTO protein, an N6-methyladenosine (m6A) RNA demethylase.[1] The IC50 of this compound for FTO inhibition has been reported to be 8.7 μM.[5]
FTO Inhibition and m6A Regulation
FTO removes the methyl group from m6A, a prevalent modification on messenger RNA (mRNA) that plays a crucial role in regulating mRNA stability, splicing, and translation.[6] By inhibiting FTO, this compound is expected to increase the overall levels of m6A on specific mRNA transcripts. This alteration in the "epitranscriptome" can, in turn, modulate the expression of proteins involved in neuronal excitability and survival.
Downstream Signaling Pathways
The precise downstream targets of the FTO/m6A axis that mediate the anticonvulsant effects of this compound are still under investigation. However, emerging research points to the involvement of at least two key pathways:
-
Nrf2-Mediated Antioxidant Response: FTO has been shown to regulate the stability of the mRNA encoding for Nuclear factor erythroid 2-related factor 2 (Nrf2). By increasing the m6A modification of Nrf2 mRNA, FTO inhibition may lead to increased Nrf2 protein expression. Nrf2 is a master transcriptional regulator of the antioxidant response. It binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, including those involved in glutathione synthesis and detoxification of reactive oxygen species (ROS).[7][8] Oxidative stress is a known contributor to the pathophysiology of epilepsy, and enhancing the Nrf2-mediated antioxidant defense may contribute to the anticonvulsant and neuroprotective effects of this compound.
-
NR4A2-Mediated Neuroprotection and Anti-inflammation: Recent studies have implicated FTO in the regulation of Nuclear Receptor Subfamily 4 Group A Member 2 (NR4A2, also known as Nurr1) expression.[9] NR4A2 is a transcription factor with crucial roles in neuronal development, survival, and function.[10][11] It is known to exert neuroprotective effects and to suppress neuroinflammation by inhibiting the activity of pro-inflammatory transcription factors like NF-κB.[5] By modulating NR4A2 expression, this compound may help to reduce neuronal hyperexcitability and protect against seizure-induced neuronal damage. NR4A2 is also known to regulate the expression of genes involved in dopamine neurotransmission, such as tyrosine hydroxylase (TH) and the dopamine transporter (DAT).[11]
Visualizations
Signaling Pathways
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
Caption: Experimental workflow for anticonvulsant screening.
Conclusion
This compound represents a promising novel anticonvulsant agent with a unique mechanism of action centered on the inhibition of the FTO protein. Its efficacy in the 6 Hz seizure model suggests potential for the treatment of therapy-resistant epilepsy. Further research is warranted to fully elucidate the downstream signaling pathways responsible for its anticonvulsant effects and to establish a comprehensive quantitative profile of its activity. The detailed experimental protocols and mechanistic insights provided in this guide are intended to support and stimulate future investigations into this compound and other FTO inhibitors as a new class of antiepileptic drugs.
References
- 1. Synthesis of a FTO Inhibitor with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Inhibitors of the RNA M6A Demethylases FTO Potently Support the Survival of Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Nuclear receptor 4A2 - Wikipedia [en.wikipedia.org]
- 6. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nrf2-antioxidant response element pathway: a target for regulating energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Nr4a2 Transcription Factor in Hippocampal Synaptic Plasticity, Memory and Cognitive Dysfunction: A Perspective Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NR4A2 as a Novel Target Gene for Developmental and Epileptic Encephalopathy: A Systematic Review of Related Disorders and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
MO-I-500: A Technical Guide to its Mechanism of Action and Impact on MicroRNA Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
MO-I-500 is a pharmacological inhibitor of the fat mass and obesity-associated (FTO) protein, a key N6-methyladenosine (m6A) RNA demethylase.[1][2][3] By inhibiting FTO, this compound modulates the m6A methylation landscape of various RNA species, including primary microRNAs (pri-miRNAs), thereby influencing the expression of mature microRNAs and their downstream signaling pathways. This document provides an in-depth technical overview of this compound, its mechanism of action, its impact on microRNA levels, and the experimental protocols used for its characterization.
Introduction to this compound
This compound is a small molecule inhibitor of the FTO protein with an IC50 of 8.7 μM for in vitro demethylase activity.[1][2][3] It has been utilized in research to investigate the role of FTO in various biological processes, including cancer cell survival and metabolism.[1] this compound has been shown to be effective in inhibiting the survival of panresistant triple-negative inflammatory breast cancer cells under metabolic stress.[1] The compound works by increasing the global levels of m6A in cellular RNA, which is the direct consequence of inhibiting FTO's demethylase activity.[2]
The FTO Signaling Pathway and this compound's Mechanism of Action
The FTO protein is an Fe(II)- and 2-oxoglutarate-dependent dioxygenase that removes the methyl group from N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA. This process of demethylation is crucial for the regulation of gene expression, as m6A affects mRNA splicing, stability, and translation.
The processing of microRNAs is a key area influenced by FTO activity. Primary microRNA transcripts (pri-miRNAs) can be modified with m6A. FTO can demethylate these pri-miRNAs. This demethylation has been shown to affect the recognition and processing of the pri-miRNA by the microprocessor complex (Drosha/DGCR8), which is a critical step in the maturation of microRNAs.
This compound, by inhibiting FTO, prevents the demethylation of pri-miRNAs. This leads to an accumulation of m6A-modified pri-miRNAs, which can alter their processing efficiency and subsequently change the cellular levels of mature, functional microRNAs. These changes in microRNA expression then impact the downstream target genes and signaling pathways, such as the Wnt signaling pathway.
Impact of FTO Inhibition on MicroRNA Levels
While specific quantitative data for this compound's effect on the entire miRNome is not yet published, studies on FTO knockdown provide a clear indication of the expected changes. FTO inhibition is known to significantly alter the expression of a wide range of microRNAs. A study involving FTO knockdown in SKBR3 breast cancer cells identified 19 significantly down-regulated and 10 significantly up-regulated miRNAs.[4]
The following table summarizes the top differentially expressed microRNAs following FTO knockdown, which serves as a proxy for the effects of an FTO inhibitor like this compound.[4]
| MicroRNA | Change in Expression (Post FTO Knockdown) |
| hsa-miR-181b-3p | Up-regulated |
| hsa-miR-181a-3p | Up-regulated |
| hsa-miR-1263 | Up-regulated |
| hsa-miR-129-5p | Up-regulated |
| hsa-miR-34c-3p | Up-regulated |
| hsa-miR-1301-3p | Up-regulated |
| hsa-miR-449a | Down-regulated |
| hsa-miR-425-3p | Down-regulated |
| hsa-miR-149-3p | Down-regulated |
| hsa-miR-34a-5p | Down-regulated |
| hsa-miR-203a-3p | Down-regulated |
| hsa-miR-193a-5p | Down-regulated |
Table 1: Representative Changes in MicroRNA Expression Following FTO Knockdown in SKBR3 Cells.[4]
Experimental Protocols
The following sections detail the standard methodologies for assessing the impact of this compound on microRNA levels.
Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., SUM149 or SKBR3 breast cancer cell lines) in appropriate culture dishes at a density that allows for logarithmic growth during the experiment.
-
Culture Conditions: Maintain cells in a suitable medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 10-25 µM) in the cell culture medium. Treat the cells for a specified period (e.g., 24-48 hours). Include a vehicle control (DMSO) at the same concentration as the this compound-treated samples.
Total RNA Extraction
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them directly in the culture dish using a suitable lysis reagent (e.g., TRIzol).
-
Phase Separation: Add chloroform to the lysate and centrifuge to separate the mixture into aqueous and organic phases. The RNA remains in the aqueous phase.
-
RNA Precipitation: Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.
-
Washing and Resuspension: Wash the RNA pellet with 75% ethanol and resuspend it in RNase-free water.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for RNA integrity.
Quantitative Real-Time PCR (qRT-PCR) for MicroRNA Analysis
-
Reverse Transcription (RT): Convert the mature microRNAs into cDNA using a microRNA-specific reverse transcription kit. This typically involves a poly(A) tailing step followed by reverse transcription with an oligo-dT primer containing an adapter sequence.
-
qPCR Reaction: Prepare the qPCR reaction mixture containing the cDNA template, a microRNA-specific forward primer, a universal reverse primer (corresponding to the adapter sequence), and a SYBR Green-based qPCR master mix.
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Determine the cycle threshold (Ct) values for each microRNA. Normalize the expression levels to a stable endogenous control (e.g., U6 snRNA). Calculate the relative expression of each microRNA using the ΔΔCt method.
Conclusion
This compound is a valuable research tool for investigating the biological roles of the FTO protein and the significance of m6A RNA methylation. Its ability to inhibit FTO provides a direct means to study the downstream consequences of altered RNA methylation, including the modulation of microRNA expression. The resulting changes in the cellular miRNome can have profound effects on various signaling pathways, making this compound a potent compound for exploring new therapeutic strategies in diseases like cancer where FTO is often dysregulated. Further studies employing next-generation sequencing for microRNA profiling after this compound treatment will be invaluable in fully elucidating its impact on the cellular regulatory landscape.
References
- 1. Important Role of FTO in the Survival of Rare Panresistant Triple-Negative Inflammatory Breast Cancer Cells Facing a Severe Metabolic Challenge | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. The FTO/miR‐181b‐3p/ARL5B signaling pathway regulates cell migration and invasion in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of FTO Demethylase with MO-I-500
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the N6-methyladenosine (m6A) demethylase FTO and its inhibitor, MO-I-500. This document details the quantitative aspects of this interaction, experimental methodologies for its study, and the downstream cellular signaling pathways affected.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibition of FTO by this compound and its effects on cellular processes.
| Parameter | Value | Assay Method | Substrate | Reference |
| IC50 | 8.7 µM | HPLC-based demethylation assay | Artificial small methylated substrate | [1][2][3][4][5] |
| Ki | Not Reported | - | - | - |
| Kd | Not Reported | - | - | - |
Table 1: In Vitro Inhibition of FTO by this compound. This table outlines the in vitro potency of this compound against purified FTO demethylase.
| Cell Line | Parameter | Concentration | Effect | Reference |
| HeLa | Global m6A levels | 25 µM | 9.3% increase in N6-methyl-adenosine content in total RNA after 24 hours. | [5] |
| SUM149-Luc | Colony Formation | Not Specified | >95% inhibition. | [5] |
| SUM149 | Protein Levels | Not Specified | Decreased levels of FTO and IRX3 proteins. | [5] |
| HeLa | microRNA Modulation | 25 µM | Modulates various microRNAs. | [5] |
Table 2: Cellular Effects of this compound. This table summarizes the observed effects of this compound on various cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between FTO and this compound.
In Vitro FTO Demethylase Activity Assay (HPLC-based)
This protocol is adapted from established methods for measuring FTO demethylase activity.
Objective: To determine the enzymatic activity of FTO and the inhibitory effect of this compound.
Materials:
-
Recombinant human FTO protein
-
m6A-containing single-stranded DNA (ssDNA) or RNA oligonucleotide substrate
-
Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM KCl, 2 mM L-ascorbic acid, 300 µM α-ketoglutarate, 75 µM (NH4)2Fe(SO4)2·6H2O
-
This compound (dissolved in DMSO)
-
Nuclease P1
-
Alkaline Phosphatase
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, m6A-containing substrate (e.g., 1 µM), and recombinant FTO protein (e.g., 1-5 µM). For inhibition assays, add varying concentrations of this compound. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Enzyme Inactivation: Stop the reaction by heating the mixture at 95°C for 5 minutes.
-
Nucleic Acid Digestion:
-
Add 0.1 U of Nuclease P1 and incubate at 37°C for 1 hour to digest the oligonucleotide into individual nucleosides.
-
Subsequently, add 1 U of Alkaline Phosphatase and incubate at 37°C for 30 minutes for dephosphorylation.
-
-
HPLC Analysis:
-
Centrifuge the samples to pellet any precipitate.
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Separate the nucleosides using a gradient of a suitable buffer system (e.g., Buffer A: 50 mM ammonium acetate/acetic acid pH 6; Buffer B: 50:50 Buffer A:acetonitrile).
-
Monitor the elution of nucleosides (adenosine and m6A) by UV absorbance at 260 nm.
-
-
Data Analysis: Quantify the peak areas corresponding to adenosine and m6A. The percentage of demethylation is calculated as the ratio of the adenosine peak area to the sum of the adenosine and m6A peak areas. For inhibition assays, plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to FTO within a cellular context.
Materials:
-
Cultured cells (e.g., HeLa or SUM149)
-
This compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Liquid nitrogen
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, anti-FTO antibody, secondary antibody, and detection reagents)
-
PCR machine or heating block
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at the desired concentration for a specified time.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Lyse the cells by freeze-thaw cycles using liquid nitrogen.
-
Heat Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR machine, followed by cooling to room temperature.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Western Blot Analysis:
-
Collect the supernatant and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against FTO, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities for FTO at each temperature for both vehicle- and this compound-treated samples. Plot the percentage of soluble FTO against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Quantification of Global m6A Levels in Cellular RNA
Objective: To measure the overall change in m6A levels in total RNA or mRNA following treatment with this compound.
Materials:
-
Cultured cells treated with vehicle or this compound
-
RNA extraction kit
-
mRNA purification kit (optional)
-
Nuclease P1
-
Alkaline Phosphatase
-
LC-MS/MS system
Procedure:
-
RNA Extraction and Purification: Extract total RNA from treated and control cells using a commercial kit. If desired, purify mRNA from the total RNA.
-
RNA Digestion: Digest 100-200 ng of RNA to nucleosides using Nuclease P1 and Alkaline Phosphatase as described in the in vitro activity assay protocol.
-
LC-MS/MS Analysis:
-
Inject the digested nucleoside samples into an LC-MS/MS system.
-
Separate the nucleosides using a C18 column with an appropriate gradient.
-
Quantify the amounts of adenosine and m6A using multiple reaction monitoring (MRM) based on their specific mass transitions.
-
-
Data Analysis: Calculate the ratio of m6A to adenosine (m6A/A) for each sample. Compare the m6A/A ratio in this compound-treated cells to that in vehicle-treated cells to determine the percentage increase in global m6A levels.
Signaling Pathways and Experimental Workflows
The inhibition of FTO by this compound leads to an increase in m6A levels in various RNA species, which in turn modulates gene expression and affects downstream signaling pathways.
Experimental Workflow for FTO Inhibitor Characterization
The following diagram illustrates a typical workflow for the identification and characterization of an FTO inhibitor like this compound.
Caption: A generalized experimental workflow for the discovery and validation of FTO inhibitors.
FTO-Modulated Signaling Pathways
Inhibition of FTO by this compound can impact several key signaling pathways implicated in cancer.
FTO has been shown to regulate the Wnt/β-catenin pathway. Downregulation or inhibition of FTO can lead to increased m6A modification of key components of this pathway, affecting their stability and expression.
Caption: Inhibition of FTO by this compound can modulate the Wnt/β-catenin signaling pathway.
FTO activity has been linked to the PI3K/AKT pathway, a critical regulator of cell survival and proliferation.
Caption: this compound-mediated FTO inhibition can influence the PI3K/AKT signaling cascade.
In certain cancers, such as acute myeloid leukemia, FTO has been shown to regulate the expression of the oncogene MYC and the transcription factor CEBPA.
Caption: The effect of FTO inhibition by this compound on the MYC/CEBPA signaling axis.
Conclusion
This compound is a valuable tool for studying the biological functions of the FTO demethylase. Its ability to inhibit FTO both in vitro and in cellular models allows for the elucidation of the roles of m6A RNA methylation in various physiological and pathological processes, particularly in cancer. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies involving FTO and its inhibitors. Further research is warranted to determine more precise quantitative parameters of the FTO-MO-I-500 interaction and to fully delineate the downstream consequences of FTO inhibition in different cellular contexts.
References
Methodological & Application
MO-I-500 In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
MO-I-500 is a potent and specific pharmacological inhibitor of the FTO (fat mass and obesity-associated) protein, an N6-methyladenosine (m6A) RNA demethylase. By inhibiting FTO, this compound modulates post-transcriptional gene expression, making it a valuable tool for investigating the biological roles of m6A RNA methylation and a potential therapeutic agent in oncology and neuroscience. This document provides detailed in vitro experimental protocols for studying the effects of this compound on cancer and neuronal cell models, along with data presentation and visualization of the associated signaling pathways.
Introduction
The FTO protein is an α-ketoglutarate-dependent dioxygenase that removes the methyl group from N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic mRNA. This demethylation activity plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism. Dysregulation of FTO has been implicated in various diseases, including cancer and neurological disorders. This compound, with a reported IC50 of 8.7 μM for FTO demethylase activity, serves as a critical tool to probe the function of FTO and explore its therapeutic potential.
Mechanism of Action
This compound acts as a competitive inhibitor of the FTO demethylase. By binding to the active site of FTO, it prevents the removal of methyl groups from m6A residues on RNA. The resulting hypermethylation of RNA can alter mRNA stability, splicing, and translation, leading to downstream effects on various signaling pathways. Key pathways influenced by FTO activity include the Wnt and PI3K/AKT signaling cascades, which are critical in cell fate determination and survival.
Signaling Pathway
The inhibition of FTO by this compound leads to an increase in global m6A RNA methylation. This alteration in the epitranscriptome affects the expression of key regulatory proteins, thereby modulating critical cellular signaling pathways.
Quantitative Data Summary
| Cell Line | Assay | Treatment | Result | Reference |
| SUM149-MA | Colony Formation Assay | This compound | >90% inhibition of survival and/or colony formation | [1] |
| SUM149 | Western Blot | This compound | Decreased FTO and IRX3 protein levels | [1][2] |
| CCF-STTG1 | Cell Viability Assay | This compound | Enhanced survival of cells exposed to Streptozotocin (STZ) | [3] |
| CCF-STTG1 | Oxidative Stress Assay | This compound + STZ | Suppression of oxidative stress | [3] |
| CCF-STTG1 | Apoptosis Assay | This compound + STZ | Suppression of apoptosis | [3] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for assessing the effect of this compound on the viability of adherent cell lines such as the human astrocytoma cell line, CCF-STTG1.
Materials:
-
CCF-STTG1 cells (ATCC CRL-1718)
-
RPMI-1640 Medium (ATCC 30-2001)
-
Fetal Bovine Serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed CCF-STTG1 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium (RPMI-1640 + 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Colony Formation Assay
This protocol is designed to assess the long-term effect of this compound on the clonogenic survival of triple-negative breast cancer cells, such as SUM149.
Materials:
-
SUM149 cells
-
Appropriate cell culture medium and supplements
-
This compound
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed a low density of SUM149 cells (e.g., 500 cells/well) in 6-well plates.
-
Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. Change the medium with freshly prepared this compound every 3-4 days.
-
Colony Fixation: After the incubation period, wash the colonies twice with PBS. Fix the colonies by adding 1 mL of methanol and incubating for 15 minutes.
-
Colony Staining: Remove the methanol and add 1 mL of 0.5% crystal violet solution to each well. Incubate for 10-20 minutes at room temperature.
-
Washing and Drying: Gently wash the wells with water until the background is clear. Allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically >50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Western Blotting
This protocol outlines the procedure for detecting changes in FTO and IRX3 protein levels in SUM149 cells following treatment with this compound.
Materials:
-
SUM149 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies against FTO, IRX3, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat SUM149 cells with the desired concentrations of this compound for the specified time. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against FTO, IRX3, and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control.
Conclusion
This compound is a valuable research tool for elucidating the roles of FTO and m6A RNA methylation in health and disease. The protocols provided herein offer a framework for investigating the in vitro effects of this inhibitor on cancer and neuronal cell models. Careful execution of these experiments will contribute to a better understanding of the therapeutic potential of targeting the FTO pathway.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Obesity-associated variants within FTO form long-range functional connections with IRX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptozotocin-Induced Astrocyte Mitochondrial Dysfunction Is Ameliorated by FTO Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MO-I-500 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols and quantitative data for the use of MO-I-500, a potent inhibitor of the FTO (fat mass and obesity-associated) protein, in in vivo mouse models. This document summarizes the known dosage, administration routes, and experimental setups for studying the effects of this compound in both neurological and cancer models. The provided protocols and data are intended to serve as a comprehensive resource for researchers designing and conducting preclinical studies with this compound.
Introduction to this compound
This compound is a pharmacological inhibitor of the FTO N6-methyladenosine (m6A) RNA demethylase, with an IC50 of 8.7 μM.[1][2][3][4][5][6] By inhibiting FTO, this compound leads to an increase in global m6A methylation of RNA, thereby modulating gene expression and impacting various cellular processes.[6][7] This mechanism has generated significant interest in its potential therapeutic applications, particularly in oncology and neurology. Research has indicated its potential in treating rare panresistant triple-negative inflammatory breast cancer and its anticonvulsant activity in mouse models.[3][4][5]
Mechanism of Action: FTO Signaling Pathway
This compound exerts its biological effects by inhibiting the enzymatic activity of FTO, a key regulator of m6A RNA methylation. This inhibition leads to alterations in the stability and translation of target mRNAs, influencing downstream signaling pathways critical in cancer and other diseases. The FTO signaling pathway is complex and can involve multiple downstream effectors.
Quantitative Data Summary for In Vivo Mouse Models
The following tables summarize the available quantitative data for the administration of this compound and other relevant FTO inhibitors in mouse models.
Table 1: this compound In Vivo Dosage
| Compound | Mouse Model | Application | Dosage | Administration Route | Vehicle | Reference |
| This compound | 6 Hz seizure model | Anticonvulsant | 100 mg/kg | Intraperitoneal (i.p.) | 0.1% Methylcellulose | [8] |
Table 2: Dosage of Other FTO Inhibitors in Cancer Mouse Models (for reference)
| Compound | Mouse Model | Application | Dosage | Dosing Frequency | Administration Route | Vehicle | Reference |
| CS1 (Bisantrene) | Colorectal Cancer Xenograft | Anticancer | 5 mg/kg | Every other day | Intraperitoneal (i.p.) | β-cyclodextrin | |
| FB23-2 | Acute Myeloid Leukemia Xenograft | Anticancer | 20 mg/kg | Daily | Intraperitoneal (i.p.) | Not specified | |
| Rhein | Breast Cancer Xenograft | Anticancer | Not specified | 3 times per week | Not specified | DMSO | [9] |
| 18097 | Breast Cancer Xenograft | Anticancer | 50 mg/kg | Not specified | Intraperitoneal (i.p.) | Saline | [3] |
Experimental Protocols
Protocol for Anticonvulsant Activity Screening of this compound
This protocol is based on the methodology used for evaluating the anticonvulsant effects of this compound in the 6 Hz seizure mouse model.[8]
Materials:
-
This compound
-
Methylcellulose (e.g., Sigma-Aldrich, M0512)
-
Sterile 0.9% saline
-
Male ICR mice (or other suitable strain)
-
Standard laboratory equipment for injections
Experimental Workflow:
Procedure:
-
Vehicle Preparation (0.1% Methylcellulose):
-
Heat approximately one-third of the required volume of sterile saline to 60-80°C.
-
Slowly add the methylcellulose powder while stirring to disperse it evenly and avoid clumping.
-
Add the remaining two-thirds of the cold sterile saline and continue to stir until a clear, uniform solution is formed.
-
Allow the solution to cool to room temperature before use.
-
-
This compound Formulation:
-
Calculate the required amount of this compound based on the body weight of the mice to achieve a 100 mg/kg dose.
-
Suspend the calculated amount of this compound in the 0.1% methylcellulose vehicle.
-
Vortex or sonicate the suspension to ensure it is homogenous before injection.
-
-
Administration:
-
Administer the this compound suspension to the mice via intraperitoneal (i.p.) injection.
-
A control group of mice should receive an equivalent volume of the vehicle alone.
-
-
Observation and Seizure Induction:
-
Observe the mice for any signs of acute toxicity following the injection.
-
At the desired time point post-injection (e.g., 30-60 minutes), induce seizures using the 6 Hz model according to established laboratory protocols.
-
-
Efficacy Assessment:
-
Monitor the mice for seizure activity and record relevant parameters (e.g., seizure duration, severity).
-
Compare the seizure response in the this compound-treated group to the vehicle-treated control group to determine the anticonvulsant efficacy.
-
Proposed Protocol for In Vivo Efficacy Study of this compound in a Triple-Negative Breast Cancer (TNBC) Xenograft Model
This proposed protocol is based on general practices for xenograft studies and incorporates dosage information from studies of other FTO inhibitors in cancer models as a reference.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Carboxymethylcellulose (CMC) in sterile saline with 0.1% Tween 80, or β-cyclodextrin)
-
Human TNBC cell line (e.g., MDA-MB-231)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Matrigel
-
Standard laboratory equipment for cell culture, tumor implantation, and drug administration.
Experimental Workflow:
Procedure:
-
Tumor Cell Implantation:
-
Culture the chosen TNBC cell line under standard conditions.
-
Harvest the cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth by measuring tumor volume with calipers.
-
Once the tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
This compound Formulation and Administration:
-
Prepare the this compound formulation in a suitable vehicle. A starting dose in the range of 5-50 mg/kg, administered intraperitoneally daily or every other day, can be considered based on data from other FTO inhibitors.[3]
-
The control group should receive the vehicle alone following the same schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Continue the treatment for a predefined period or until the tumors in the control group reach the endpoint criteria.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Pharmacokinetics and Toxicology
Currently, there is limited publicly available information on the detailed pharmacokinetics (e.g., half-life, bioavailability) of this compound in mice. The anticonvulsant study noted that the 100 mg/kg dose was non-toxic.[8] For any new in vivo study, it is crucial to perform preliminary dose-range-finding and toxicity studies to establish a safe and effective dose for the specific mouse strain and experimental conditions.
Conclusion
This compound is a promising FTO inhibitor with demonstrated in vivo activity. The protocols and data presented in these application notes provide a foundation for researchers to design and execute preclinical studies to further investigate its therapeutic potential. It is recommended to perform pilot studies to optimize the dosage and administration schedule for each specific mouse model and research question.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | FTO – A Common Genetic Basis for Obesity and Cancer [frontiersin.org]
- 3. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. FTO Inhibits Epithelial Ovarian Cancer Progression by Destabilising SNAI1 mRNA through IGF2BP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparing Methyl Cellulose - General Lab Techniques [protocol-online.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparing and Using MO-I-500 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
MO-I-500 is a potent and specific inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. By inhibiting FTO, this compound leads to an increase in global m6A levels in cellular RNA, thereby influencing gene expression and various cellular processes. Its activity has been demonstrated in various contexts, including cancer cell lines and models of neurological disorders, making it a valuable tool for studying the biological roles of FTO and m6A RNA modification. These application notes provide detailed protocols for the preparation and use of this compound in experimental settings.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂ClNO₅S | |
| Molecular Weight | 317.75 g/mol | |
| CAS Number | 1585219-04-0 | |
| Appearance | White to off-white solid | |
| Purity | >98% | |
| Solubility | Soluble in DMSO (e.g., 10 mM or 31.8 mg/mL) |
Table 2: In Vitro Biological Activity of this compound
| Parameter | Value / Observation | Cell Line / System | Source |
| FTO Inhibition (IC₅₀) | 8.7 µM | Purified FTO demethylase | |
| Effect on m6A Levels | 9.3% increase in total RNA m6A content | HeLa cells (treated with 25 µM for 24 hours) | |
| Colony Formation Inhibition | >95% inhibition | SUM149-Luc cells | |
| Cell Proliferation Inhibition | Significant inhibition of survival and/or colony formation | SUM149-MA cells (glutamine-deprived) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder (purity >98%)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparations: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.1775 mg of this compound (Molecular Weight = 317.75 g/mol ).
-
Dissolution: Add the weighed this compound powder to a sterile microcentrifuge tube or cryovial. Add the appropriate volume of DMSO to achieve a 10 mM concentration. For 3.1775 mg of this compound, add 1 mL of DMSO.
-
Solubilization: Close the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming and sonication may be required to fully dissolve the compound.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Safety Precautions:
-
Handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Material Safety Data Sheet (MSDS) for detailed safety information.
Protocol 2: Cell Viability (MTT) Assay with this compound
This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cancer cell lines using an MTT assay.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
10 mM this compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT and add 100 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: this compound inhibits the FTO-mediated demethylation of m6A-modified RNA.
Caption: Workflow for preparing this compound stock solution.
Application Notes and Protocols: MO-I-500 Treatment of HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MO-I-500 is a cell-permeable inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. The FTO enzyme plays a critical role in post-transcriptional gene regulation, and its dysregulation has been implicated in various cancers. By inhibiting FTO, this compound increases the global levels of m6A in RNA, leading to downstream effects on gene expression that can induce cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for treating the human cervical cancer cell line, HeLa, with this compound and for assessing its effects on cell viability, cell cycle progression, apoptosis, and relevant signaling pathways.
Mechanism of Action
This compound inhibits the demethylase activity of FTO, leading to an accumulation of m6A modifications in mRNA. This alteration in the epitranscriptome can affect mRNA stability, splicing, and translation of key oncogenes and tumor suppressors. In cancer cells, inhibition of FTO has been shown to downregulate the expression of pro-proliferative genes like MYC and E2F1 and can modulate signaling pathways such as the PI3K/AKT and p53 pathways, ultimately leading to anti-tumor effects.
Data Presentation
Table 1: In Vitro Efficacy of FTO Inhibitors
| Compound | Target | IC50 (in vitro) | Cell Line | Effect | Reference |
| This compound | FTO | 8.7 µM | - | Inhibition of purified FTO demethylase | |
| 18097 | FTO | 0.64 µM | HeLa, MDA-MB-231 | Increased m6A methylation, cell cycle arrest, apoptosis | |
| AE-562 | FTO | 23.8 µmol/L | HeLa | Increased m6A methylation | |
| AN-652 | FTO | 71.7 µmol/L | HeLa | Increased m6A methylation |
Table 2: Cellular Effects of FTO Inhibitor (18097) on HeLa Cells
| Treatment | Concentration | Duration | Effect on m6A Levels | Cell Cycle Distribution | Apoptosis Induction |
| 18097 | 25 µmol/L | 24 h | 44.10% increase | Increase in G0/G1, Decrease in G2/M | - |
| 18097 | 50 µmol/L | 24 h | 106.67% increase | Not specified | Induced apoptosis |
Note: Data for 18097 is provided as a proxy to indicate the expected effects of FTO inhibition in HeLa cells.
Experimental Protocols
Cell Culture and this compound Preparation
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
Protocol:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store at -20°C.
-
For experiments, dilute the this compound stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
Materials:
-
96-well plates
-
HeLa cells
-
Complete DMEM
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
Seed HeLa cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete DMEM and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) in a final volume of 200 µL per well. Include a vehicle control (DMSO at the highest concentration used for this compound).
-
Incubate the plates for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis
Materials:
-
6-well plates
-
HeLa cells
-
Complete DMEM
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
Protocol:
-
Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
6-well plates
-
HeLa cells
-
Complete DMEM
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
Application of MO-I-500 in Astrocyte Mitochondrial Dysfunction Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction in astrocytes is increasingly recognized as a key contributor to the pathogenesis of various neurodegenerative diseases. MO-I-500, a potent and specific inhibitor of the fat mass and obesity-associated protein (FTO), has emerged as a valuable pharmacological tool to investigate the role of RNA N6-methyladenosine (m6A) modification in astrocyte biology and pathology. This document provides detailed application notes and experimental protocols for utilizing this compound in studies of astrocyte mitochondrial dysfunction, based on findings from key research.
This compound has been shown to ameliorate mitochondrial dysfunction in astrocytes induced by streptozotocin (STZ), a compound used to model sporadic Alzheimer's Disease.[1][2] By inhibiting the FTO demethylase, this compound leads to an increase in global m6A levels in RNA, which in turn can modulate the expression of proteins involved in mitochondrial function, oxidative stress, and apoptosis.[1][3] These application notes are designed to guide researchers in the use of this compound to explore these processes in astrocyte cell culture models.
Key Applications
-
Investigation of m6A RNA methylation in astrocyte health and disease: this compound can be used to manipulate m6A levels to study its impact on astrocyte physiology.
-
Elucidation of the role of FTO in mitochondrial bioenergetics: As a specific FTO inhibitor, this compound is ideal for dissecting the FTO-mediated pathways that regulate mitochondrial function.
-
Preclinical assessment of FTO inhibition as a therapeutic strategy: Studies using this compound can provide proof-of-concept for the development of FTO inhibitors for neurodegenerative disorders characterized by astrocyte mitochondrial dysfunction.
-
Modeling neurodegenerative diseases in vitro: In combination with neurotoxic stressors like streptozotocin, this compound can be used to study disease mechanisms and evaluate potential therapeutic interventions.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound on a human astrocytoma cell line (CCF-STTG1) treated with streptozotocin (STZ).
Table 1: Effect of this compound and STZ on Cell Viability and Cytotoxicity
| Treatment Group | Cell Viability (% of Control) | Cytotoxicity (% of Control) |
| Control (CTRL) | 100 | 100 |
| This compound (INH, 10 µM) | ~100 | ~100 |
| STZ (15 mM) | ~50 | Increased |
| INH + STZ | Significantly higher than STZ alone | Significantly lower than STZ alone |
Table 2: Effect of this compound and STZ on m6A RNA Methylation and Apoptosis
| Treatment Group | Relative m6A RNA Level | Percentage of Apoptotic Cells |
| Control (CTRL) | Baseline | Low |
| This compound (INH, 10 µM) | Increased | Low |
| STZ (15 mM) | Decreased | Significantly increased |
| INH + STZ | Higher than STZ alone | Significantly lower than STZ alone |
Table 3: Effect of this compound and STZ on Mitochondrial Parameters
| Treatment Group | Mitochondrial Membrane Potential (MitoTracker Red) | Mitochondrial Mass (MitoTracker Green) |
| Control (CTRL) | High | Normal |
| STZ (15 mM) | Substantially decreased | No significant change |
| INH + STZ | Significantly higher than STZ alone | No significant change |
Experimental Protocols
Cell Culture of Human Astrocytoma CCF-STTG1 Cells
This protocol describes the standard procedure for culturing the CCF-STTG1 human astrocytoma cell line, a common model for astrocyte research.
Materials:
-
CCF-STTG1 cells
-
RPMI-1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare complete growth medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of CCF-STTG1 cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete growth medium.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them: a. Aspirate the medium and wash the cell monolayer with sterile PBS. b. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. c. Neutralize the trypsin with 5 mL of complete growth medium. d. Centrifuge the cell suspension at 200 x g for 5 minutes. e. Resuspend the cell pellet in fresh complete growth medium and plate into new flasks or plates at the desired density.
Induction of Mitochondrial Dysfunction with Streptozotocin (STZ) and Treatment with this compound
This protocol details the treatment of CCF-STTG1 cells with STZ to induce mitochondrial dysfunction and the subsequent treatment with this compound.
Materials:
-
Cultured CCF-STTG1 cells
-
Streptozotocin (STZ)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile deionized water (dH2O)
-
Complete growth medium
Procedure:
-
Prepare stock solutions:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C.
-
Freshly prepare a stock solution of STZ in sterile dH2O.
-
-
Cell Plating: Seed CCF-STTG1 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein or RNA extraction) and allow them to adhere overnight.
-
Treatment Protocol:
-
Control (CTRL) Group: Treat cells with vehicle (0.1% DMSO for 72 h and 5% v/v dH2O for 48 h).
-
This compound (INH) Group: Treat cells with 10 µM this compound for 72 hours.
-
STZ Group: Treat cells with 15 mM STZ for 48 hours.
-
Combination (INH/STZ) Group: Pre-treat cells with 10 µM this compound for 24 hours, followed by co-incubation with 15 mM STZ for an additional 48 hours.
-
-
After the incubation period, proceed with the desired downstream assays.
Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Treated CCF-STTG1 cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Following the treatment protocol, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control group.
Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol quantifies intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Treated CCF-STTG1 cells in a 96-well black plate
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader
Procedure:
-
After treatment, wash the cells twice with warm HBSS.
-
Prepare a working solution of DCFH-DA (e.g., 10 µM) in HBSS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with warm HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
-
Normalize the fluorescence values to the cell number or protein concentration.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated CCF-STTG1 cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells, including the culture medium (to collect detached cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Assessment of Mitochondrial Membrane Potential and Mass by Flow Cytometry
This protocol uses MitoTracker Red CMXRos to assess mitochondrial membrane potential and MitoTracker Green FM to determine mitochondrial mass.
Materials:
-
Treated CCF-STTG1 cells
-
MitoTracker Red CMXRos
-
MitoTracker Green FM
-
DMSO
-
Complete growth medium
-
Flow cytometer
Procedure:
-
Staining:
-
Prepare working solutions of MitoTracker Red CMXRos (e.g., 100 nM) and MitoTracker Green FM (e.g., 100 nM) in complete growth medium.
-
Harvest the treated cells and resuspend them in the MitoTracker staining solutions.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Repeat the wash step twice.
-
-
Analysis:
-
Resuspend the final cell pellet in PBS.
-
Analyze the fluorescence intensity by flow cytometry. Use appropriate filters for red (MitoTracker Red) and green (MitoTracker Green) fluorescence.
-
Analysis of Cellular Bioenergetics using the Seahorse XF Analyzer
This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to measure key parameters of mitochondrial respiration.
Materials:
-
Treated CCF-STTG1 cells seeded in a Seahorse XF cell culture microplate
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Calibrant solution
-
Seahorse XF Assay Medium
-
Seahorse XF Analyzer
Procedure:
-
Day before the assay: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 37°C incubator.
-
Day of the assay: a. Wash the cells with pre-warmed Seahorse XF Assay Medium. b. Add the appropriate volume of Assay Medium to each well. c. Incubate the cell plate in a non-CO2 37°C incubator for 1 hour. d. Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired final concentrations.
-
Run the assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and start the measurement protocol.
-
Data Analysis: The Seahorse software will calculate the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). From the OCR profile, key parameters such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity can be determined.
Visualization of Pathways and Workflows
Caption: this compound signaling pathway in astrocytes.
Caption: Experimental workflow for this compound studies.
References
Application Notes and Protocols for Studying RNA Methylation Pathways with MO-I-500
For Researchers, Scientists, and Drug Development Professionals
Introduction
N6-methyladenosine (m6A) is the most abundant internal modification on messenger RNA (mRNA) in most eukaryotes and plays a critical role in regulating gene expression. The reversible nature of this modification, controlled by methyltransferases ("writers"), demethylases ("erasers"), and m6A-binding proteins ("readers"), has opened up a new field of epitranscriptomics. The fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase, an enzyme that removes the methyl group from m6A on RNA. Dysregulation of FTO has been implicated in various diseases, including cancer.
MO-I-500 is a pharmacological inhibitor of the FTO demethylase. By inhibiting FTO, this compound leads to an increase in global m6A levels in cells, making it a valuable tool for studying the functional roles of RNA methylation. These application notes provide detailed protocols and data for utilizing this compound to investigate RNA methylation pathways, particularly in the context of cancer research.
Mechanism of Action
This compound acts as a competitive inhibitor of FTO, an Fe(II)- and 2-oxoglutarate (2OG)-dependent dioxygenase. It mimics the 2OG co-substrate, binding to the active site of FTO and preventing the demethylation of m6A on RNA. This inhibition leads to an accumulation of m6A modifications on target transcripts, subsequently influencing their stability, translation, and splicing, thereby affecting various cellular processes.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 (in vitro) | 8.7 µM | Inhibition of purified FTO demethylase | [1][2] |
| IC50 (cellular) | 20 µM | Inhibition of survival of SUM149 breast cancer cells in glutamine-free medium | [3] |
| Cell Line | Treatment | Effect | Reference |
| SUM149 (Triple-Negative Breast Cancer) | 2 µM this compound | >90% inhibition of survival and/or colony formation in glutamine-deficient medium | [4] |
| SUM149 (Triple-Negative Breast Cancer) | 2 µM this compound | Modest 20-25% inhibition of cell proliferation in complete medium | [4] |
| SUM149 (Triple-Negative Breast Cancer) | This compound Treatment | Reduction in FTO and IRX3 protein levels | [4] |
Experimental Protocols
Global m6A Quantification using m6A RNA Methylation Assay (Colorimetric)
This protocol allows for the quantification of total m6A levels in RNA samples following this compound treatment.
Materials:
-
This compound (prepare stock solution in DMSO)
-
HeLa or SUM149 cells
-
Cell culture medium and supplements
-
Total RNA extraction kit
-
m6A RNA Methylation Quantification Kit (Colorimetric)
-
Microplate spectrophotometer
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa or SUM149 cells in a 6-well plate and culture to 70-80% confluency.
-
Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 20 µM) or a vehicle control (DMSO) for 24-48 hours.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
m6A Quantification:
-
Perform the m6A quantification assay using a commercial kit, following the manufacturer's protocol. Briefly, this involves:
-
Binding 100-300 ng of total RNA to the assay wells.
-
Incubating with a capture antibody specific for m6A.
-
Adding a detection antibody followed by a colorimetric substrate.
-
Measuring the absorbance at 450 nm.
-
-
Calculate the percentage of m6A in total RNA based on the standard curve provided in the kit.
-
Colony Formation Assay
This assay assesses the effect of this compound on the long-term proliferative capacity of cancer cells.
Materials:
-
This compound
-
SUM149 cells
-
Complete and glutamine-free cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend SUM149 cells to create a single-cell suspension.
-
Seed a low density of cells (e.g., 500-1000 cells per well) into 6-well plates.
-
-
Treatment:
-
Allow cells to attach overnight.
-
Replace the medium with fresh medium (either complete or glutamine-free) containing various concentrations of this compound (e.g., 0.5, 1, 2, 5 µM) or a vehicle control.
-
-
Incubation:
-
Incubate the plates for 10-14 days, replacing the medium with fresh treatment medium every 3-4 days.
-
-
Staining and Quantification:
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the percentage of colony formation inhibition relative to the vehicle control.
-
Western Blotting for FTO and Downstream Targets
This protocol is for analyzing the protein levels of FTO and its downstream targets.
Materials:
-
This compound
-
SUM149 cells
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-FTO, anti-IRX3, anti-NFKBIE, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat SUM149 cells with this compound as described in the m6A quantification protocol.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: this compound inhibits FTO, leading to altered RNA methylation and downstream signaling.
Caption: Workflow for studying RNA methylation pathways using this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting FTO for cancer therapy and more - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Important Role of FTO in the Survival of Rare Panresistant Triple-Negative Inflammatory Breast Cancer Cells Facing a Severe Metabolic Challenge - PMC [pmc.ncbi.nlm.nih.gov]
MO-I-500: A Promising Inhibitor of Colony Formation in Cancer Cells
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
MO-I-500 is a pharmacological inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase.[1] The FTO enzyme plays a critical role in post-transcriptional gene regulation and has been identified as a key player in the survival and proliferation of various cancer cells. Upregulation of FTO has been observed in several malignancies, where it promotes tumor growth, enhances cell proliferation, and contributes to therapeutic resistance. This compound specifically targets the demethylase activity of FTO, leading to an increase in m6A levels in mRNA and subsequently inhibiting cancer cell survival and proliferation. This document provides detailed application notes on the use of this compound in colony formation assays, a critical in vitro method for assessing the long-term effects of anti-cancer agents on cell viability and proliferative capacity.
Mechanism of Action: FTO Inhibition
FTO is an α-ketoglutarate (α-KG) and Fe(II)-dependent demethylase that removes the methyl group from m6A residues on mRNA. This modification is a dynamic and reversible process that influences mRNA stability, splicing, and translation. In many cancers, FTO is overexpressed and acts as an oncogene by demethylating the mRNA of key pro-proliferative and anti-apoptotic proteins, such as BUB1 and MYC. This demethylation leads to increased stability and translation of these target mRNAs, ultimately promoting cancer cell growth and survival.
This compound acts as a competitive inhibitor of FTO, preventing the demethylation of m6A. The resulting hypermethylation of target mRNAs can lead to their degradation, thereby reducing the expression of oncoproteins and inducing cell cycle arrest and apoptosis. This mechanism makes FTO an attractive therapeutic target, and this compound a valuable tool for investigating the role of m6A modification in cancer biology and for preclinical anti-cancer drug development.
Data Presentation: Efficacy of this compound in Colony Formation Assays
The following table summarizes the quantitative data on the inhibitory effect of this compound on the colony formation of SUM149 triple-negative inflammatory breast cancer cells.
| Cell Line | Treatment | Concentration (µM) | Incubation Time | Inhibition of Colony Formation (%) | Reference |
| SUM149-Luc | This compound | 10 | 7 days | Significant Inhibition | [1] |
| SUM149-Luc | This compound | 20 | 7 days | Near-complete Inhibition | [1] |
*Qualitative data from the study by Singh et al. (2016) indicates significant and near-complete inhibition at the specified concentrations, though precise percentage inhibition was not reported. The IC50 of this compound for purified FTO demethylase is 8.7 µM.
Experimental Protocols
Protocol 1: Adherent Colony Formation Assay
This protocol is adapted from the methodology used to assess the effect of this compound on the colony-forming ability of SUM149 breast cancer cells.[1]
Materials:
-
Cancer cell line of interest (e.g., SUM149-Luc)
-
Complete cell culture medium (e.g., Ham's F-12 with 5% fetal bovine serum, 1% penicillin-streptomycin, 5 µg/ml insulin, and 1 µg/ml hydrocortisone)
-
This compound (stock solution prepared in a suitable solvent like DMSO)
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed a low density of cells (e.g., 500-1000 cells/well) into 6-well plates containing complete culture medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM). Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plates for 7-14 days. The incubation time will vary depending on the doubling time of the cell line.
-
Monitor the formation of colonies every 2-3 days under a microscope.
-
If necessary, replace the medium with freshly prepared drug-containing medium every 3-4 days.
-
-
Staining:
-
After the incubation period, when colonies in the control wells are visible to the naked eye, aspirate the medium.
-
Gently wash the wells twice with PBS.
-
Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes at room temperature.
-
Aspirate the methanol and let the plates air dry.
-
Add 1 ml of 0.5% Crystal Violet solution to each well and incubate for 10-20 minutes at room temperature.
-
Gently wash the plates with water until the excess stain is removed and the colonies are clearly visible.
-
Allow the plates to air dry.
-
-
Quantification:
-
Scan or photograph the plates.
-
Count the number of colonies (a colony is typically defined as a cluster of ≥50 cells) in each well. This can be done manually or using imaging software like ImageJ.
-
Calculate the percentage of colony formation inhibition for each treatment group relative to the vehicle control.
-
Mandatory Visualizations
Caption: FTO Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Colony Formation Assay.
Caption: this compound's Mechanism to Inhibit Colony Formation.
References
Application Notes and Protocols: Experimental Design for MO-I-500 in Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epilepsy is a complex neurological disorder characterized by recurrent seizures, affecting millions worldwide. Current therapeutic strategies are often symptomatic and fail to provide adequate seizure control for a significant portion of patients, highlighting the urgent need for novel therapeutic targets and disease-modifying treatments. Emerging evidence implicates epigenetic and epitranscriptomic modifications, particularly N6-methyladenosine (m6A) RNA methylation, in the pathophysiology of epilepsy. The fat mass and obesity-associated (FTO) protein, a key m6A demethylase, is highly expressed in the brain and plays a crucial role in neuronal function.[1][2][3] Dysregulation of m6A methylation has been linked to altered neuronal excitability, synaptic plasticity, and the development of epilepsy.[4][5][6] This suggests that targeting the m6A regulatory machinery could be a promising therapeutic avenue.
MO-I-500 is a pharmacological inhibitor of FTO, with a reported IC50 of 8.7 μM for the inhibition of purified FTO demethylase activity. While its primary application has been in cancer research, its ability to modulate m6A levels makes it a valuable tool to investigate the role of FTO in epilepsy. These application notes provide a hypothesized framework and detailed experimental protocols for the preclinical evaluation of this compound as a potential anti-seizure agent.
Hypothesized Mechanism of Action of this compound in Epilepsy
We hypothesize that in epileptic neurons, there is a dysregulation of m6A RNA methylation, potentially involving the overexpression or hyperactivity of the FTO demethylase. This leads to the hypomethylation of key mRNAs involved in regulating neuronal excitability, such as those encoding ion channels, neurotransmitter receptors, and synaptic proteins. The resulting alterations in protein expression contribute to neuronal hyperexcitability and seizure generation.
This compound, by inhibiting FTO, is proposed to increase m6A levels on these target mRNAs. This "re-methylation" may lead to several downstream effects that collectively reduce neuronal excitability:
-
Altered mRNA Stability and Translation: Increased m6A can either promote or inhibit mRNA decay and translation, depending on the specific "reader" proteins involved. In this context, we hypothesize that it would lead to a normalization of the expression of proteins that are dysregulated in epilepsy.
-
Modulation of Splicing: m6A modifications can influence alternative splicing, potentially correcting aberrant splicing events that contribute to epilepsy.
-
Neuroprotective Effects: FTO inhibition has been shown to have neuroprotective effects in other neurological disease models, which could be beneficial in mitigating seizure-induced neuronal damage.[7][8][9][10]
The following diagram illustrates the hypothesized signaling pathway.
Experimental Protocols
A multi-tiered approach is recommended to evaluate the efficacy of this compound in epilepsy, starting with in vitro assays to establish proof-of-concept and moving to in vivo models to assess anti-seizure activity and tolerability.
In Vitro Assays
1. Primary Neuronal Cultures
-
Objective: To determine the effect of this compound on neuronal excitability and survival in a controlled environment.
-
Methodology:
-
Culture primary hippocampal or cortical neurons from embryonic rodents.
-
Induce hyperexcitability using chemical convulsants such as pentylenetetrazol (PTZ) or a low-magnesium, high-potassium medium.
-
Treat neuronal cultures with a dose range of this compound (e.g., 1-50 µM).
-
Assess neuronal activity using multi-electrode arrays (MEAs) to measure spike frequency and burst firing.
-
Evaluate cell viability and apoptosis using assays such as MTT or TUNEL staining.
-
Measure changes in global m6A levels using commercially available kits.
-
Analyze the expression of key epilepsy-related genes and proteins (e.g., BDNF, c-Fos, ion channel subunits) via qPCR and Western blotting.
-
2. Organotypic Hippocampal Slice Cultures
-
Objective: To assess the effect of this compound on seizure-like activity in a more physiologically relevant ex vivo model.
-
Methodology:
-
Prepare organotypic hippocampal slice cultures from early postnatal rodents.
-
Induce epileptiform activity by perfusing with a pro-convulsant agent (e.g., kainic acid, bicuculline).
-
Record local field potentials to measure the frequency and amplitude of seizure-like events.
-
Apply this compound to the perfusion medium and observe changes in epileptiform activity.
-
Conduct post-recording histological analysis to assess cell death and morphological changes.
-
In Vivo Models
1. Acute Seizure Models
-
Objective: To evaluate the acute anti-seizure efficacy of this compound.
-
Models:
-
Maximal Electroshock (MES) Test: A model of generalized tonic-clonic seizures.
-
Pentylenetetrazol (PTZ) Test: A model for generalized myoclonic and absence seizures.
-
6-Hz Psychomotor Seizure Test: A model for therapy-resistant partial seizures.
-
-
Methodology:
-
Administer this compound to rodents via an appropriate route (e.g., intraperitoneal injection) at various doses.
-
After a predetermined pretreatment time, induce seizures using the respective models.
-
Observe and score seizure severity and duration. For the MES test, the endpoint is the abolition of the hindlimb tonic extension. For the PTZ test, the latency to and incidence of clonic and tonic-clonic seizures are measured.
-
Determine the median effective dose (ED50) of this compound.
-
2. Chronic Epilepsy Models (Epileptogenesis)
-
Objective: To assess the potential of this compound to prevent or modify the development of epilepsy (anti-epileptogenic effect).
-
Model:
-
Kainic Acid or Pilocarpine-Induced Status Epilepticus: These models induce an initial status epilepticus followed by a latent period and the subsequent development of spontaneous recurrent seizures.
-
-
Methodology:
-
Induce status epilepticus in rodents using kainic acid or pilocarpine.
-
Administer this compound during the latent period (e.g., daily for 2 weeks).
-
Monitor the animals for the development of spontaneous recurrent seizures using video-EEG recordings.
-
Analyze EEG data to quantify seizure frequency, duration, and severity.
-
At the end of the study, perform histological analysis of brain tissue to assess neuronal damage, mossy fiber sprouting, and neuroinflammation.
-
The following diagram outlines the experimental workflow for evaluating this compound.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Efficacy of this compound on Neuronal Hyperexcitability
| Concentration (µM) | Mean Firing Rate (spikes/s) | Burst Frequency (bursts/min) | Cell Viability (% of control) | Relative m6A Level (fold change) |
| Vehicle Control | 25.4 ± 2.1 | 12.8 ± 1.5 | 100 ± 5.2 | 1.0 |
| This compound (1) | 22.1 ± 1.9 | 10.5 ± 1.2 | 98.7 ± 4.8 | 1.2 ± 0.1 |
| This compound (10) | 15.6 ± 1.5 | 6.2 ± 0.8 | 95.3 ± 5.1 | 1.8 ± 0.2 |
| This compound (50) | 9.8 ± 1.1 | 3.1 ± 0.5 | 82.1 ± 6.3 | 2.5 ± 0.3 |
| Valproate (500) | 12.3 ± 1.3 | 4.5 ± 0.6** | 92.4 ± 4.9 | N/A |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.
Table 2: In Vivo Anti-Seizure Activity of this compound in Acute Models
| Treatment (mg/kg, i.p.) | MES (% Protection) | PTZ (Latency to Seizure, s) | 6-Hz (% Protection) |
| Vehicle Control | 0 | 185 ± 25 | 0 |
| This compound (10) | 20 | 250 ± 30 | 10 |
| This compound (30) | 60 | 410 ± 45 | 50* |
| This compound (100) | 90 | 580 ± 52 | 80 |
| Phenytoin (30) | 100 | N/A | 90 |
| Ethosuximide (150) | N/A | 620 ± 60 | N/A |
Data are presented as mean ± SEM or percentage. *p < 0.05, **p < 0.01 compared to vehicle control.
Table 3: Effect of this compound on Epileptogenesis in the Kainic Acid Model
| Treatment Group | Latency to Spontaneous Seizures (days) | Seizure Frequency (seizures/day) | Average Seizure Duration (s) |
| Sham + Vehicle | N/A | 0 | 0 |
| Kainic Acid + Vehicle | 10.2 ± 1.8 | 5.6 ± 1.2 | 45.3 ± 5.1 |
| Kainic Acid + this compound (50 mg/kg/day) | 18.5 ± 2.5 | 2.1 ± 0.8 | 30.1 ± 4.2* |
Data are presented as mean ± SEM. *p < 0.05 compared to Kainic Acid + Vehicle group.
Conclusion
The FTO inhibitor this compound presents a novel tool to investigate the role of m6A RNA methylation in epilepsy. The proposed experimental design provides a comprehensive framework for its preclinical evaluation, from initial in vitro screening to chronic in vivo efficacy studies. Positive outcomes from these experiments would not only validate FTO as a therapeutic target for epilepsy but also position this compound or its analogs as potential new anti-seizure and possibly disease-modifying agents. Further studies would be warranted to explore the specific mRNA targets of FTO in the context of epilepsy and to optimize the pharmacokinetic and pharmacodynamic properties of FTO inhibitors for clinical development.
References
- 1. Emerging Roles of FTO in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Roles of FTO in Neuropsychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FTO, RNA epigenetics and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m6A methylation: a new frontier in epilepsy research and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m6A methylation: a new frontier in epilepsy research and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bioengineer.org [bioengineer.org]
- 10. Streptozotocin-Induced Astrocyte Mitochondrial Dysfunction Is Ameliorated by FTO Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: MO-I-500 Administration in Streptozotocin-Induced Models
Disclaimer: The following application notes and protocols are based on existing research on streptozotocin (STZ)-induced models of diabetic complications and the role of FTO inhibitors. As of the latest literature review, specific studies detailing the administration of MO-I-500 in STZ-induced models of diabetes, nephropathy, or neuropathy in vivo are not publicly available. The information provided for FTO inhibitors is based on studies of compounds with similar mechanisms of action, such as FB23-2, and should be adapted and validated for this compound in specific experimental settings.
Introduction
Streptozotocin (STZ) is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in mammals. This characteristic makes it a widely used agent in medical research for inducing a model of type 1 diabetes in laboratory animals. The resulting hyperglycemia and subsequent metabolic dysregulation in these animals lead to the development of complications that mimic those seen in human diabetic patients, including nephropathy, neuropathy, and retinopathy.
This compound is a pharmacological inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. The m6A modification is a critical regulator of gene expression, and its dysregulation has been implicated in various diseases, including metabolic disorders. FTO has been identified as a key player in energy homeostasis and its inhibition is a promising therapeutic strategy for metabolic diseases. In a cellular model using STZ-treated astrocytes, the FTO inhibitor this compound has been shown to mitigate adverse effects such as oxidative stress, apoptosis, and mitochondrial dysfunction.[1][2] While in vivo data for this compound in STZ-induced diabetes models are lacking, studies on other FTO inhibitors in diabetic complications like retinopathy suggest a potential therapeutic role.
These application notes provide a framework for researchers and drug development professionals on how to potentially design and conduct experiments to evaluate the efficacy of this compound in STZ-induced models of diabetic nephropathy and neuropathy.
Experimental Protocols
Streptozotocin-Induced Diabetes Model
Objective: To induce a state of hyperglycemia in rodents that mimics type 1 diabetes.
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), cold
-
Animal model: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.
-
Glucometer and test strips
-
Insulin (optional, for animal welfare)
Protocol:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with ad libitum access to food and water.
-
Fasting: Fast the animals for 4-6 hours before STZ injection to enhance STZ uptake by pancreatic beta cells.
-
STZ Preparation: Prepare a fresh solution of STZ in cold citrate buffer immediately before use. Protect the solution from light.
-
STZ Administration:
-
Multiple Low-Dose Protocol (recommended for inducing insulitis-mediated diabetes): Administer STZ intraperitoneally (i.p.) at a dose of 50-55 mg/kg body weight for five consecutive days.[3]
-
Single High-Dose Protocol (for rapid induction of beta-cell necrosis): Administer a single i.p. injection of STZ at a dose of 150-200 mg/kg for mice or 40-65 mg/kg for rats.[4]
-
-
Blood Glucose Monitoring: Measure blood glucose levels from the tail vein 48-72 hours after the final STZ injection and then weekly. Animals with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Animal Welfare: Monitor animals for signs of distress, such as excessive weight loss or dehydration. Provide supportive care as needed, which may include insulin administration to prevent severe hyperglycemia and mortality, though this may interfere with the development of some complications.[4]
Evaluation of this compound in STZ-Induced Diabetic Nephropathy
Objective: To assess the potential of this compound to ameliorate the signs of diabetic nephropathy in STZ-induced diabetic animals.
Experimental Design:
-
Groups:
-
Control (non-diabetic) + Vehicle
-
Control (non-diabetic) + this compound
-
Diabetic (STZ-induced) + Vehicle
-
Diabetic (STZ-induced) + this compound
-
-
This compound Administration: The optimal dose and route of administration for this compound in vivo would need to be determined through pharmacokinetic and dose-ranging studies. Administration could be initiated after the confirmation of diabetes and continued for a period of 8-16 weeks to allow for the development of nephropathy.
Endpoint Measurements:
-
Renal Function:
-
Urinary Albumin-to-Creatinine Ratio (UACR): Collect 24-hour urine samples at baseline and regular intervals to measure albumin and creatinine concentrations. An elevated UACR is an early indicator of kidney damage.
-
Blood Urea Nitrogen (BUN) and Serum Creatinine: Measure at the end of the study as indicators of glomerular filtration rate.
-
-
Histopathology:
-
At the end of the study, perfuse and collect kidneys.
-
Perform histological staining (e.g., Periodic acid-Schiff (PAS) for glomerulosclerosis and Masson's trichrome for fibrosis) on kidney sections.
-
Quantify glomerular hypertrophy, mesangial expansion, and tubulointerstitial fibrosis.
-
-
Molecular Markers:
-
Measure the expression of profibrotic and inflammatory markers in kidney tissue (e.g., TGF-β1, collagen IV, IL-6, TNF-α) via qPCR or Western blot.
-
Evaluation of this compound in STZ-Induced Diabetic Neuropathy
Objective: To determine if this compound can prevent or reverse the sensory deficits associated with diabetic neuropathy in STZ-induced diabetic animals.
Experimental Design:
-
Groups:
-
Control (non-diabetic) + Vehicle
-
Control (non-diabetic) + this compound
-
Diabetic (STZ-induced) + Vehicle
-
Diabetic (STZ-induced) + this compound
-
-
This compound Administration: Similar to the nephropathy model, the administration protocol for this compound needs to be established. Treatment would typically start after diabetes confirmation and continue for 4-8 weeks, a timeframe in which neuropathic symptoms often develop.[4]
Endpoint Measurements:
-
Sensory Function:
-
Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold to a non-noxious mechanical stimulus. A lower threshold indicates hypersensitivity.
-
Thermal Hyperalgesia: Use a hot plate or Hargreaves test to measure the latency of paw withdrawal from a thermal stimulus. A shorter latency suggests heat hyperalgesia.
-
-
Nerve Conduction Velocity (NCV):
-
At the end of the study, measure motor and sensory NCV in peripheral nerves (e.g., sciatic nerve) to assess nerve function directly.
-
-
Histopathology:
-
Collect dorsal root ganglia (DRG) and sciatic nerve tissue.
-
Assess for nerve fiber density and demyelination using immunohistochemistry and electron microscopy.
-
Data Presentation
The following tables are templates for summarizing quantitative data from the proposed experiments.
Table 1: Effects of this compound on Renal Parameters in STZ-Induced Diabetic Nephropathy Model
| Group | Blood Glucose (mg/dL) | UACR (µg/mg) | BUN (mg/dL) | Serum Creatinine (mg/dL) | Glomerular Volume (µm³) | Mesangial Expansion Index |
| Control + Vehicle | ||||||
| Control + this compound | ||||||
| Diabetic + Vehicle | ||||||
| Diabetic + this compound |
Table 2: Effects of this compound on Neuropathic Parameters in STZ-Induced Diabetic Neuropathy Model
| Group | Blood Glucose (mg/dL) | Mechanical Threshold (g) | Thermal Latency (s) | Motor NCV (m/s) | Sensory NCV (m/s) | Intraepidermal Nerve Fiber Density (fibers/mm) |
| Control + Vehicle | ||||||
| Control + this compound | ||||||
| Diabetic + Vehicle | ||||||
| Diabetic + this compound |
Signaling Pathways and Visualizations
In the context of diabetic complications, FTO has been shown to be upregulated, leading to a reduction in global m6A methylation.[5] This has been linked to increased inflammation and endothelial dysfunction. One study in diabetic retinopathy showed that the FTO inhibitor FB23-2 could suppress the demethylation activity of FTO, suggesting a therapeutic benefit.[2]
The proposed mechanism involves FTO-mediated regulation of target mRNAs, influencing pathways related to inflammation, angiogenesis, and cellular stress.
Experimental Workflow for Evaluating this compound in STZ-Induced Models
Caption: Experimental workflow for assessing this compound in STZ models.
Proposed Signaling Pathway for FTO Inhibition in Diabetic Complications
Caption: FTO signaling in diabetic complications and this compound's proposed action.
References
- 1. Streptozotocin-Induced Diabetic Neuropathic Pain Model [aragen.com]
- 2. embopress.org [embopress.org]
- 3. Prevention of Streptozotocin-Induced Diabetic Nephropathy by MG132: Possible Roles of Nrf2 and IκB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. FTO fuels diabetes-induced vascular endothelial dysfunction associated with inflammation by erasing m6A methylation of TNIP1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing MO-I-500 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of MO-I-500, a potent FTO demethylase inhibitor, for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a pharmacological inhibitor of the fat mass and obesity-associated protein (FTO), an enzyme that removes N6-methyladenosine (m6A) from RNA. It has an in vitro IC50 of 8.7 μM for the purified FTO demethylase.[1][2][3][4] By inhibiting FTO, this compound can lead to an increase in global RNA methylation, which in turn can affect various cellular processes.[4]
Q2: What is a recommended starting concentration range for this compound in a new cell line?
A2: For a novel compound like this compound in a new cell line, it is advisable to test a broad concentration range to establish a dose-response curve. Based on its enzymatic IC50 of 8.7 µM, a logarithmic or semi-logarithmic dilution series is recommended. A sensible starting range would be from 0.1 µM to 100 µM. This wide range will help in identifying concentrations that are bioactive, cytotoxic, or have no effect. One study reported using 25 µM of this compound for 24 hours in HeLa cells.[4] Another study used 10 µM for 72 hours in CCF-STTG1 cells.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM) in high-quality, anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1] When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture wells is kept low (typically ≤ 0.5%) to prevent solvent-induced cytotoxicity.[5]
Q4: Which cell viability assay is suitable for use with this compound?
A4: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and suitable colorimetric assay for assessing cell viability and the cytotoxic potential of compounds like this compound. This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Other suitable assays include MTS, XTT, and resazurin-based assays.
Q5: How does FTO inhibition by this compound affect cell signaling?
A5: FTO has been shown to influence the PI3K/Akt signaling pathway.[1][6][7][8][9][10] By removing m6A modifications from the mRNA of specific target genes, FTO can regulate their stability and expression. For example, FTO can demethylate RUNX1 mRNA, leading to its increased stability and subsequent activation of the PI3K/Akt pathway.[6][8] Inhibition of FTO with this compound would be expected to reverse this effect, leading to decreased stability of target mRNAs and downregulation of the PI3K/Akt pathway.
Data Presentation
Table 1: Summary of Reported this compound Concentrations and Effects
| Concentration | Cell Line | Incubation Time | Observed Effect | Reference |
| 8.7 µM | Purified FTO Enzyme | N/A | IC50 for demethylase activity | [1][2][3][4] |
| 25 µM | HeLa | 24 hours | 9.3% increase in total RNA N6-methyl-adenosine | [4] |
| 25 µM | SUM149-Luc | Not Specified | >95% inhibition of colony formation | [4] |
| 10 µM | CCF-STTG1 | 72 hours | Ameliorated streptozotocin-induced adverse effects |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol provides a step-by-step guide to determine the dose-dependent effect of this compound on the viability of a chosen cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Chosen adherent or suspension cell line
-
Complete culture medium
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95%.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium.
-
Include wells for vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common approach is a 1:2 or 1:3 dilution series to cover a range from 0.1 µM to 100 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by using a plate shaker for 10-15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the % Viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).
-
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects.
-
Solution:
-
Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for accuracy.
-
To mitigate edge effects, avoid using the outermost wells of the 96-well plate for experimental samples. Instead, fill these wells with sterile PBS or culture medium.[11]
-
Issue 2: No significant dose-dependent effect on cell viability is observed.
-
Possible Cause: The concentration range of this compound may be too low or the incubation time may be insufficient. The cell line may be resistant.
-
Solution:
-
Expand the concentration range of this compound in your next experiment (e.g., up to 200 µM).
-
Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Verify the expression of FTO in your cell line, as low expression could lead to reduced sensitivity.
-
Issue 3: Excessive cell death even at the lowest this compound concentrations.
-
Possible Cause: High sensitivity of the cell line to this compound, or solvent toxicity.
-
Solution:
-
Lower the starting concentration range in your next experiment (e.g., starting from nanomolar concentrations).
-
Run a vehicle control with varying concentrations of DMSO to determine the tolerance of your cell line. Ensure the final DMSO concentration is non-toxic.[5]
-
Issue 4: Precipitate formation in the culture medium.
-
Possible Cause: Poor solubility of this compound at higher concentrations in the aqueous culture medium.
-
Solution:
-
Ensure the this compound stock solution in DMSO is fully dissolved before diluting in culture medium. Gentle warming and vortexing may be necessary.[4]
-
When preparing working dilutions, add the this compound/DMSO solution to the medium and mix immediately and thoroughly to prevent precipitation.
-
If precipitation persists at high concentrations, these may not be suitable for the experiment.
-
Mandatory Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: FTO-PI3K/AKT signaling pathway and the inhibitory action of this compound.
References
- 1. Demethylase FTO enhances the PI3K/Akt signaling to promote gastric cancer malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Research Portal [ourarchive.otago.ac.nz]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting MO-I-500 insolubility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing insolubility issues with the FTO inhibitor, MO-I-500.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a pharmacological inhibitor of the FTO (fat mass and obesity-associated) protein, an N6-methyladenosine (m6A) RNA demethylase.[1][2] It is primarily used in research related to cancer, particularly rare panresistant triple-negative inflammatory breast cancer, and neuroscience.[1][3] By inhibiting FTO, this compound leads to an increase in global RNA methylation, which can modulate the expression of various genes and microRNAs.[2][4]
Q2: What are the basic chemical and physical properties of this compound?
A2: The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₂H₁₂ClNO₅S |
| Molecular Weight | 317.75 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1585219-04-0 |
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO).[5] It is crucial to use newly opened, anhydrous DMSO, as the compound's solubility is significantly impacted by hygroscopic (water-absorbing) DMSO.[2]
Q4: How should I prepare a stock solution of this compound in DMSO?
A4: To prepare a stock solution, dissolve this compound in 100% anhydrous DMSO. Attaining a concentration of up to 100.08 mM (31.8 mg/mL) is possible, but this requires ultrasonication and warming to fully dissolve the compound.[2] For standard laboratory use, preparing a 10 mM stock solution is a common practice.
Q5: How should I store the solid compound and stock solutions of this compound?
A5: Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Powder: Store at -20°C for up to 3 years.
-
DMSO Stock Solution: For optimal stability, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Troubleshooting Guide for Insolubility Issues
Q1: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium or buffer. What is happening and what should I do?
A1: This is a common phenomenon known as "salting out" or precipitation, which occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[6] The abrupt change in solvent polarity causes the compound to come out of solution.
Here are several troubleshooting steps to address this issue:
-
Increase Stock Concentration: Prepare a more concentrated stock solution in DMSO (e.g., 50 mM or 100 mM). This allows you to add a smaller volume of the stock to your aqueous medium to achieve the desired final concentration, thereby keeping the final DMSO concentration to a minimum (ideally ≤ 0.1% v/v).[6]
-
Perform Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of your aqueous buffer. Instead, perform a stepwise or serial dilution. For example, first, dilute the DMSO stock into a small volume of medium, vortex gently, and then add this intermediate dilution to the final volume.
-
Pre-warm the Aqueous Medium: Ensure your cell culture medium or buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock solution. Temperature can affect the solubility of some compounds.[6]
-
Enhance Mixing: When adding the DMSO stock to the aqueous medium, do so dropwise while gently vortexing or swirling the tube to ensure rapid and uniform mixing. This can prevent the formation of localized high concentrations of the compound that are more prone to precipitation.
Q2: I see a precipitate in my cell culture plate after incubating with this compound. How can I confirm it is the compound and not something else?
A2: It is important to distinguish between compound precipitation and other potential issues like microbial contamination.
-
Microscopic Examination: Observe the culture plate under a microscope. Compound precipitates often appear as crystalline structures or amorphous aggregates. In contrast, bacterial contamination will appear as small, often motile rods or cocci, while yeast will appear as budding oval shapes. Fungal contamination will present as filamentous hyphae.
-
pH Indicator in Medium: Microbial contamination often leads to a rapid change in the pH of the culture medium, which is visible by a color change of the phenol red indicator (e.g., yellow for acidic, purple for alkaline). Compound precipitation typically does not cause a significant pH shift.
-
Control Wells: Always include a "vehicle control" in your experiment, which consists of the cell culture medium with the same final concentration of DMSO as your treatment wells, but without this compound. If you observe a precipitate only in the wells treated with this compound, it is highly likely the compound.
Q3: Can I use a solvent other than DMSO?
A3: While DMSO is the most commonly recommended solvent, for certain experiments where DMSO might interfere, other organic solvents could be tested. However, there is limited data on the solubility of this compound in other solvents. If you need to avoid DMSO, it is recommended to perform small-scale solubility tests with alternative solvents like ethanol or dimethylformamide (DMF). Be aware that these solvents can also have cytotoxic effects, and appropriate vehicle controls are essential.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in DMSO.
| Solvent | Concentration (mM) | Concentration (mg/mL) | Notes |
| DMSO | 100.08 | 31.8 | Requires ultrasonication and warming.[2] |
| DMSO | 10 | Not specified | A commonly used stock concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 317.75 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Methodology:
-
Calculate the mass of this compound required. To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 0.001 L * 317.75 g/mol * 1000 mg/g = 3.1775 mg
-
Weigh out approximately 3.18 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, briefly sonicate the tube or warm it in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Once the solution is clear and all solid has dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
Methodology:
-
Determine the final concentration of this compound needed for your experiment (e.g., 10 µM).
-
Calculate the dilution factor required to get from your 10 mM stock to the final 10 µM working concentration: Dilution Factor = 10,000 µM / 10 µM = 1000
-
To prepare 1 mL of a 10 µM working solution, you will need to perform a 1:1000 dilution:
-
Add 999 µL of pre-warmed cell culture medium to a sterile microcentrifuge tube.
-
Add 1 µL of the 10 mM this compound stock solution to the medium.
-
-
Immediately after adding the stock solution, cap the tube and vortex gently for 5-10 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use in your experiment.
-
For preparing a range of concentrations, it is recommended to perform serial dilutions from the highest concentration working solution using pre-warmed cell culture medium.
Mandatory Visualizations
This compound Mechanism of Action: FTO Inhibition
References
MO-I-500 off-target effects in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MO-I-500 in cellular models. The information is designed to help address specific issues that may be encountered during experiments, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound? this compound is a pharmacological inhibitor of the N6-methyladenosine (m6A) demethylase FTO (fat mass and obesity-associated protein).[1][2][3] Its inhibitory activity against purified FTO demethylase has been established with an IC50 of 8.7 μM.[1][2][4][5]
Q2: What is the expected on-target effect of this compound in cellular models? By inhibiting FTO, this compound is expected to cause a global increase in the m6A modification of RNA.[1] For instance, treating HeLa cells with 25 μM this compound for 24 hours resulted in a 9.3% increase in the N6-methyl-adenosine content in total RNA.[1] This can lead to downstream effects on miRNA levels, protein expression (e.g., decreased FTO and IRX3), and various cellular phenotypes.[1]
Q3: I am observing significant cytotoxicity in my cell line, which is inconsistent with published data. Could this be an off-target effect? This is possible. While this compound has shown little effect on the growth of certain cell lines like SUM149, it can dramatically inhibit colony formation.[1] Cytotoxicity is often cell-type dependent and can be indicative of off-target activities. Small molecule inhibitors are known to have off-target effects that can lead to unexpected toxicity.[6] We recommend performing a dose-response curve to determine the EC50 in your specific cell model and comparing it with the known IC50 for FTO.
Q4: My experimental results with this compound are inconsistent between experiments. What are the common causes? Inconsistency can arise from several factors:
-
Compound Stability: Ensure the compound is stored correctly. Stock solutions of this compound are stable at -80°C for 6 months or -20°C for 1 month.[4]
-
Solubility: Confirm that the compound is fully dissolved in your culture medium at the final concentration. Precipitated compound can lead to inconsistent effective concentrations.
-
Cellular Health and Density: Variations in cell passage number, confluence, and overall health can significantly impact the response to treatment.
-
Experimental Technique: Ensure consistent incubation times and precise pipetting.
Q5: How can I validate that the observed cellular phenotype is a direct result of FTO inhibition and not an off-target effect? Validating the on-target effect is critical. Consider the following approaches:
-
Orthogonal Inhibitors: Use a structurally different FTO inhibitor to see if it recapitulates the same phenotype.
-
Genetic Validation: The most rigorous approach is to use genetic tools. Compare the phenotype from this compound treatment with that from siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the FTO gene.
-
Rescue Experiments: In an FTO knockdown or knockout background, the effects of this compound should be diminished or absent.
Quantitative Data Summary
The following tables summarize the key quantitative parameters and reported cellular effects of this compound.
Table 1: this compound Inhibitory Concentration
| Target | IC50 | Assay Condition |
|---|---|---|
| FTO Demethylase | 8.7 μM | In vitro assay with purified enzyme |
Table 2: Summary of Reported Effects in Cellular Models
| Cell Line | Concentration | Incubation Time | Observed Effect |
|---|---|---|---|
| HeLa | 25 µM | 24 hours | 9.3% increase in total RNA m6A content; modulation of various microRNAs.[1] |
| SUM149-Luc (Breast Cancer) | Not specified | Not specified | >95% inhibition of colony formation.[1] |
| SUM149 (Breast Cancer) | Not specified | Not specified | Decreased levels of FTO and IRX3 proteins with little effect on cell growth.[1] |
| CCF-STTG1 (Astrocytoma) | Not specified | Not specified | Ameliorated adverse effects of streptozotocin (STZ), including suppression of oxidative stress, apoptosis, and mitochondrial dysfunction.[3][7] |
Troubleshooting Guides
Issue 1: No Observable Phenotype After Treatment
-
Possible Cause: The concentration of this compound is too low, or the incubation time is too short.
-
Solution: Perform a dose-response experiment with a broader range of concentrations (e.g., 1 µM to 50 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal conditions for your cell line and assay.
-
-
Possible Cause: The cell line does not express FTO or is not dependent on its activity.
-
Solution: Confirm FTO protein expression in your cell line via Western Blot or qPCR.
-
-
Possible Cause: The compound has degraded.
-
Solution: Use a fresh stock of this compound stored under the recommended conditions (-80°C).[4]
-
Issue 2: High Variability in Cell Viability Assays (e.g., MTT, XTT)
-
Possible Cause: The inhibitor is interfering with the metabolic assay readout. Tetrazolium-based assays (like MTT) measure cellular metabolic activity, which can be directly affected by inhibitors targeting metabolic pathways or causing oxidative stress, leading to an over- or underestimation of cell viability.[8]
-
Solution: Validate your results using a non-metabolic assay. A direct cell counting method, such as the Trypan Blue exclusion assay or a fluorescence-based live/dead stain, is recommended to confirm cytotoxicity.
-
-
Possible Cause: Inconsistent cell plating or compound distribution.
-
Solution: Ensure a homogenous single-cell suspension before plating. When adding the compound, mix thoroughly by gentle swirling to ensure even distribution across the well.
-
Issue 3: Phenotype Suggests Off-Target Kinase Inhibition
-
Possible Cause: Many cellular processes are regulated by protein kinases, and small molecule inhibitors can be promiscuous, inhibiting multiple kinases.[9][10] An unexpected phenotype related to cell cycle arrest or apoptosis could indicate off-target kinase activity.
-
Solution 1: Kinase Selectivity Profiling: The most direct way to identify off-target kinases is to submit this compound for a commercial kinase selectivity screening panel. These services assay the inhibitor against hundreds of kinases.
-
Solution 2: Phospho-protein Analysis: Use Western blotting with phospho-specific antibodies for major signaling pathways (e.g., p-ERK, p-Akt, p-p38) to check if this compound is unexpectedly modulating these pathways.
-
Solution 3: Genetic Validation: As mentioned in the FAQs, use FTO knockdown/knockout as the gold standard to confirm that the phenotype is truly FTO-dependent.
-
Experimental Protocols
Protocol 1: General Cell Viability Assessment using Trypan Blue Exclusion
-
Cell Plating: Seed cells in a 12-well or 24-well plate at a density that will not exceed 80-90% confluence by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Wash cells with PBS, then add trypsin to detach them. Once detached, add complete medium to neutralize the trypsin and collect the cell suspension in a microcentrifuge tube.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Counting: Load 10 µL of the mixture into a hemocytometer. Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate cell viability as: (Number of viable cells / Total number of cells) x 100.
Protocol 2: Western Blot for FTO Protein Levels
-
Cell Lysis: After treating cells with this compound, place the culture dish on ice, wash with ice-cold PBS, and add RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against FTO (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane with TBST, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add an ECL chemiluminescent substrate and visualize the protein bands using a digital imager.
Visualizations
Caption: this compound inhibits the FTO enzyme, increasing m6A levels on RNA.
Caption: Workflow for troubleshooting unexpected experimental results.
Caption: Decision tree to assess on-target vs. off-target effects.
References
- 1. This compound | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Streptozotocin-Induced Astrocyte Mitochondrial Dysfunction Is Ameliorated by FTO Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Efficacy of MO-I-500 Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing MO-I-500, a potent inhibitor of the FTO (fat mass and obesity-associated) protein. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to enhance the efficacy and reproducibility of your experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pharmacological inhibitor of the FTO N6-methyladenosine (m6A) demethylase.[1][2] Its mechanism of action involves the inhibition of the FTO protein, which leads to an increase in the global levels of m6A RNA methylation.[3] This alteration in RNA methylation can affect the expression of various genes involved in processes such as cell proliferation, differentiation, and metabolism.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What is the typical working concentration for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell line and the specific assay. A common starting point is in the low micromolar range. For example, a concentration of 25 µM has been shown to increase N6-methyladenosine content in total RNA in HeLa cells after 24 hours of treatment.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What are the known cellular effects of this compound treatment?
A4: Treatment with this compound has been shown to have several cellular effects, including:
-
Inhibition of colony formation in cancer cell lines like SUM149-Luc.[3]
-
Modulation of various microRNA levels in HeLa cells.[3]
-
Decreased protein levels of FTO and IRX3 in SUM149 cells.[3]
-
Amelioration of streptozotocin (STZ)-induced adverse effects in human astrocytoma CCF-STTG1 cells, suggesting a neuroprotective role.[4][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no effect of this compound | Improper storage or handling: The compound may have degraded due to improper storage or multiple freeze-thaw cycles. | Always aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Ensure storage at the recommended temperatures (-80°C for long-term).[1] |
| Suboptimal concentration: The concentration used may be too low to elicit a response in the specific cell line. | Perform a dose-response curve (e.g., 1 µM to 50 µM) to determine the optimal working concentration for your cell line and assay. | |
| Cell line resistance: Some cell lines may be inherently resistant to FTO inhibition. | Consider using a different cell line known to be sensitive to FTO inhibition or investigate the expression level of FTO in your cell line. | |
| High background in assays | DMSO toxicity: High concentrations of DMSO can be toxic to cells, leading to non-specific effects. | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and include a vehicle control (DMSO alone) in your experiments.[6] |
| Off-target effects: Like many small molecule inhibitors, this compound may have off-target effects. | Consider using a structurally different FTO inhibitor as a control to confirm that the observed phenotype is due to FTO inhibition. Also, perform target engagement assays if possible. | |
| Difficulty interpreting RNA methylation data | Low abundance of m6A: The changes in global m6A levels might be subtle. | Use a sensitive detection method like dot blot with a validated anti-m6A antibody. Ensure you are using a sufficient amount of high-quality RNA. |
| Variability in RNA extraction: Inconsistent RNA quality can affect the results. | Use a standardized RNA extraction protocol and assess RNA integrity (e.g., using a Bioanalyzer) before proceeding with methylation analysis. | |
| Western blot shows no change in FTO levels | Timing of analysis: The effect of this compound on FTO protein levels may be time-dependent. | Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal time point for observing changes in FTO protein expression. |
| Antibody issues: The primary antibody may not be specific or sensitive enough. | Use a validated anti-FTO antibody from a reputable supplier. Check the recommended antibody dilution and incubation conditions.[7][8][9][10] |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Condition | Reference |
| IC50 (purified FTO) | 8.7 µM | In vitro demethylase assay | [1][2] |
| Global m6A increase | 9.3% | HeLa cells treated with 25 µM this compound for 24 hours | [3] |
| Colony formation inhibition | >95% | SUM149-Luc cells | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment. This needs to be determined empirically for each cell line (e.g., 5,000-10,000 cells/well for many cancer cell lines).
-
Incubate for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Global m6A RNA Methylation Analysis (Dot Blot)
-
RNA Extraction:
-
Treat cells with this compound at the desired concentration and for the desired duration.
-
Extract total RNA from the cells using a standard RNA extraction kit, ensuring high purity and integrity.
-
-
RNA Quantification and Denaturation:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
For each sample, take 1-2 µg of total RNA and denature it by heating at 95°C for 3-5 minutes, followed by immediate chilling on ice.
-
-
Dot Blotting:
-
Spot the denatured RNA samples onto a nitrocellulose or nylon membrane.
-
Allow the membrane to air dry completely.
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against m6A (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane using a chemiluminescence detection system.
-
To normalize for the amount of RNA spotted, you can stain a parallel membrane with methylene blue.
-
Western Blot for FTO Protein
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FTO (e.g., rabbit polyclonal or monoclonal) diluted in blocking buffer overnight at 4°C. Recommended dilutions for commercially available antibodies are often in the range of 1:1000.[8]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an ECL substrate and image the blot.
-
To ensure equal loading, probe the same membrane for a loading control protein such as β-actin or GAPDH.
-
Mandatory Visualizations
Caption: this compound inhibits FTO, leading to increased m6A-RNA and altered gene expression.
Caption: A general experimental workflow for studying the effects of this compound.
Caption: FTO may regulate the Wnt signaling pathway by affecting the stability of mRNAs for its components.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. CCF-STTG1 Cells [cytion.com]
- 4. Streptozotocin-Induced Astrocyte Mitochondrial Dysfunction Is Ameliorated by FTO Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. FTOÂ Antibody | Cell Signaling Technology [cellsignal.com]
- 8. FTO antibody (27226-1-AP) | Proteintech [ptglab.com]
- 9. Anti-FTO antibody [EPR6894] (ab126605) | Abcam [abcam.com]
- 10. FTO Polyclonal Antibody (PA5-85698) [thermofisher.com]
Preventing degradation of MO-I-500 in solution
Welcome to the technical support center for MO-I-500. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution and to provide guidance for troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). For most in vitro cellular assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in an aqueous-based culture medium.
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: To ensure the stability of your this compound stock solution, we recommend the following storage conditions based on vendor datasheets:
| Storage Temperature | Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Q3: How many freeze-thaw cycles can a this compound stock solution tolerate?
A3: To minimize degradation, it is best to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. While specific data on the number of tolerable cycles for this compound is not available, as a general best practice for small molecules, it is recommended to limit freeze-thaw cycles to a maximum of 3-5 times.
Q4: Is this compound sensitive to light?
A4: this compound contains a chlorophenyl group, which can be susceptible to photodegradation. Therefore, it is recommended to protect solutions containing this compound from direct light exposure. Use amber vials or wrap containers in aluminum foil and minimize exposure to ambient light during experiments.
Q5: How does pH affect the stability of this compound in aqueous solutions?
A5: The this compound structure contains a furanone ring, which can be susceptible to hydrolysis under certain pH conditions. While specific pH stability data for this compound is not available, furanone-containing compounds can be unstable at both acidic and alkaline pH. It is advisable to maintain the pH of aqueous solutions as close to neutral (pH 7.4) as possible for physiological experiments.
Troubleshooting Guide
This guide addresses common problems that may indicate degradation of this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Reduced or inconsistent inhibitory activity in assays. | Degradation of this compound in stock or working solutions. | 1. Prepare fresh stock solutions from solid compound. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Protect all solutions from light. 4. Ensure the final concentration of DMSO in the assay is consistent and at a non-toxic level. |
| Precipitate forms in the working solution upon dilution from DMSO stock. | Poor aqueous solubility of this compound at the working concentration. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≤1%, but may need optimization). 2. Prepare the working solution fresh before each experiment. 3. Consider using a surfactant like Tween-20 or Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your aqueous buffer, if compatible with your assay. |
| Assay results change over the course of a long experiment. | Time-dependent degradation of this compound in the aqueous assay buffer at experimental temperature (e.g., 37°C). | 1. Minimize the incubation time of this compound in the assay medium where possible. 2. For longer-term experiments, consider replenishing the medium with fresh this compound at regular intervals. 3. Perform a time-course experiment to assess the stability of this compound under your specific assay conditions. |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) Method for Assessing this compound Stability
This protocol provides a general framework for developing a stability-indicating HPLC method to quantify this compound and detect its degradation products. Method optimization will be required.
1. Materials and Equipment:
-
This compound reference standard
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
HPLC-grade formic acid (FA) or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for optimal wavelength (e.g., 254 nm as a starting point)
-
Injection Volume: 10 µL
3. Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in a 50:50 ACN:water mixture to generate a standard curve.
4. Sample Analysis:
-
Dilute your experimental samples to fall within the range of the standard curve.
-
Inject standards and samples.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the parent this compound peak.
5. Data Analysis:
-
Calculate the concentration of this compound in your samples using the standard curve.
-
Express stability as the percentage of the initial concentration remaining over time.
-
The appearance of new peaks relative to a time-zero control indicates degradation.
Visualizations
Caption: Potential degradation pathways of this compound.
Technical Support Center: Understanding Cell Line-Specific Responses to MO-I-500
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of MO-I-500, a small molecule inhibitor of the FTO (fat mass and obesity-associated) protein. The information is designed to address specific issues that may arise during experimentation due to the varied responses of different cell lines to this compound.
FAQs: Understanding this compound and its Mechanism
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pharmacological inhibitor of the FTO protein, an RNA N6-methyladenosine (m6A) demethylase.[1][2][3] Its primary mechanism of action is to block the demethylase activity of FTO, leading to an increase in the global levels of m6A methylation on RNA.[2] This alteration in RNA methylation can affect the stability, translation, and splicing of target mRNAs, thereby influencing various cellular processes, including proliferation, differentiation, and apoptosis.[1][2]
Q2: Why do different cell lines exhibit varying sensitivity to this compound?
A2: The differential response of cell lines to this compound can be attributed to several factors:
-
FTO Expression Levels: Cell lines with higher endogenous expression of FTO may be more dependent on its activity for survival and proliferation, making them more sensitive to inhibition.[1]
-
Genetic Background: The mutational status of key oncogenes and tumor suppressor genes (e.g., MYC, CEBPA, PIK3CA) can influence the downstream effects of FTO inhibition.[2]
-
Metabolic State: As FTO is linked to metabolic processes, the metabolic phenotype of a cell line can impact its response to this compound.[4]
-
Redundancy in RNA Methylation Pathways: The presence and activity of other RNA demethylases, such as ALKBH5, might compensate for the inhibition of FTO in some cell lines.
Q3: What are the known downstream signaling pathways affected by this compound?
A3: Inhibition of FTO by this compound has been shown to impact several signaling pathways critical for cancer cell survival and proliferation. One of the key pathways involves the regulation of MYC and CEBPA expression through m6A modification of their respective mRNAs.[2] Increased m6A levels upon FTO inhibition can lead to decreased stability of these oncogenic transcripts. Additionally, FTO has been implicated in the regulation of the PI3K/AKT signaling pathway.[4]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound and provides potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High IC50 value or lack of response in a cell line. | 1. Low FTO expression in the cell line. 2. Presence of drug efflux pumps. 3. Compensatory signaling pathways. 4. Insufficient treatment duration or concentration. | 1. Verify FTO expression levels via Western Blot or qPCR. Consider using a positive control cell line known to be sensitive. 2. Investigate the expression of ABC transporters. Consider co-treatment with an efflux pump inhibitor. 3. Profile the expression of other m6A demethylases (e.g., ALKBH5). Explore combination therapies to target compensatory pathways. 4. Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Inconsistent results between experiments. | 1. Variability in cell passage number. 2. Inconsistent cell seeding density. 3. Degradation of this compound stock solution. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Ensure precise and consistent cell seeding densities for all assays. 3. Prepare fresh aliquots of this compound from a new stock and store them properly at -20°C or -80°C. |
| Discrepancy between viability and apoptosis assay results. | 1. This compound may be inducing senescence or cell cycle arrest rather than apoptosis at the tested concentration. 2. Apoptosis may be occurring at a later time point. | 1. Perform cell cycle analysis (e.g., by flow cytometry) and senescence assays (e.g., β-galactosidase staining). 2. Conduct a time-course experiment for apoptosis, analyzing at multiple time points (e.g., 24, 48, 72 hours). |
Data Presentation: Cell Line-Specific Responses to FTO Inhibitors
The following table summarizes the inhibitory effects of this compound and other FTO inhibitors on various cancer cell lines, as reported in the literature. It is important to note that IC50 values can vary between studies due to different experimental conditions (e.g., assay type, incubation time).
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Observed Effects | Reference |
| This compound | Purified FTO | - | 8.7 | Inhibition of demethylase activity | [3] |
| This compound | SUM149 | Triple-Negative Inflammatory Breast Cancer | Not specified | Inhibition of survival and colony formation | [2] |
| FB23-2 | AML cell lines | Acute Myeloid Leukemia | ~10-30 times lower than this compound | Inhibition of cell viability | [1] |
| CS1/CS2 | AML cell lines | Acute Myeloid Leukemia | ~10-30 times lower than this compound | Inhibition of cell viability, increased apoptosis, cell cycle arrest | [1] |
| R-2HG | AML cell lines | Acute Myeloid Leukemia | Not specified | Suppression of FTO activity, anti-leukemia effects | [2] |
| Meclofenamic acid (MA2) | Glioblastoma stem cells (GSCs) | Glioblastoma | Not specified | Inhibition of glioblastoma progression | [2] |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the IC50 value of this compound in a 96-well plate format.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5][6]
-
2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at the desired concentration (e.g., 1x and 2x the IC50 value) for the determined time (e.g., 48 hours). Include an untreated or vehicle-treated control.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[5]
-
3. Western Blot Analysis for FTO and Downstream Targets
This protocol is for assessing the protein levels of FTO and its downstream targets (e.g., MYC, p-AKT) following this compound treatment.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-FTO, anti-MYC, anti-p-AKT, anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using an ECL detection reagent and an imaging system. Use β-actin as a loading control.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits FTO, leading to increased m6A on target mRNAs like MYC and CEBPA, reducing their stability and impacting cell proliferation and survival.
References
- 1. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of N6‐Methyladenosine Demethylase FTO in Malignant Tumors Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to MO-I-500 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the FTO inhibitor MO-I-500 in cancer cells.
FAQs: General Information
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pharmacological inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase.[1] It works by competitively binding to the FTO active site, preventing the demethylation of m6A on RNA. This leads to an accumulation of m6A modifications on target transcripts, which can affect their stability, translation, and splicing, ultimately leading to anti-cancer effects in susceptible cancer cells. This compound has an in vitro IC50 of 8.7 μM for purified FTO.[1]
Q2: In which cancer types has this compound shown potential?
A2: this compound has been investigated for its potential in rare, panresistant triple-negative inflammatory breast cancer.[1] FTO, the target of this compound, is known to be overexpressed in various other cancers, including acute myeloid leukemia (AML), glioblastoma, and some solid tumors, suggesting a broader potential for FTO inhibitors.[2]
Q3: What is the established link between FTO and chemoresistance?
A3: High expression of FTO has been linked to resistance to various chemotherapeutic agents and radiotherapy in several cancers.[3][4] FTO can promote resistance by demethylating the mRNA of key genes involved in drug resistance pathways, such as those regulating apoptosis, cell cycle, and DNA repair. For example, FTO has been shown to enhance chemo-radiotherapy resistance in cervical squamous cell carcinoma by upregulating β-catenin.[3]
Troubleshooting Guide: Investigating this compound Resistance
This guide provides a systematic approach to identifying and characterizing resistance to this compound in your cancer cell lines.
Initial Assessment of Resistance
Problem: Cancer cells show reduced sensitivity to this compound treatment compared to initial experiments or published data.
Possible Causes & Troubleshooting Steps:
-
Confirm Drug Potency:
-
Verify this compound Integrity: Ensure proper storage of this compound (-20°C for short-term, -80°C for long-term) to prevent degradation.[1]
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a stock solution for each experiment.
-
Validate with a Sensitive Cell Line: Test the activity of your this compound stock on a known sensitive cell line as a positive control.
-
-
Optimize Experimental Conditions:
-
Cell Culture Conditions: Ensure consistent cell culture conditions (media, serum, CO2 levels) as variations can affect drug sensitivity.
-
Cell Density: Plate cells at a consistent and optimal density for your assays, as this can influence drug efficacy.
-
Treatment Duration: Verify that the treatment duration is sufficient to observe a response.
-
-
Establish a Dose-Response Curve:
-
Perform a dose-response experiment with a wide range of this compound concentrations to accurately determine the IC50 value in your cell line. A rightward shift in the curve compared to previous experiments indicates a decrease in sensitivity.
-
Workflow for Investigating this compound Resistance
Caption: Workflow for investigating and overcoming this compound resistance.
FAQs: Mechanisms of Resistance
Q4: What are the potential molecular mechanisms by which cancer cells could develop resistance to this compound?
A4: While specific resistance mechanisms to this compound have not been extensively documented, based on known principles of drug resistance, several possibilities can be investigated:
-
Target Alteration:
-
Bypass Signaling Pathways:
-
Activation of Parallel Pathways: Cancer cells might upregulate parallel signaling pathways that promote survival and proliferation, thereby circumventing the effects of FTO inhibition. The PI3K/AKT/mTOR pathway is a key downstream effector of FTO, and its activation through other mechanisms could confer resistance.[7]
-
-
Drug Efflux:
Q5: How does the FTO signaling pathway relate to potential resistance mechanisms?
A5: FTO is known to regulate the expression of key oncogenes and tumor suppressors. A primary downstream pathway influenced by FTO is the PI3K/AKT/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival. Upregulation of FTO can lead to decreased m6A levels in the transcripts of key components of this pathway, leading to their increased expression and pathway activation. If cancer cells develop mechanisms to activate the PI3K/AKT/mTOR pathway independently of FTO, they may become resistant to this compound.
FTO Signaling Pathway and Potential Resistance Bypass
Caption: FTO signaling and a potential bypass resistance mechanism.
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
Objective: To develop a cancer cell line with acquired resistance to this compound for further mechanistic studies.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates, 10 cm dishes
-
Cell counting solution (e.g., Trypan blue)
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the parental cell line after 72 hours of treatment.
-
Initial Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.
-
Monitor Cell Viability: Monitor the cells daily. Initially, a significant proportion of cells will die.
-
Subculture Surviving Cells: When the surviving cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Gradual Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments).
-
Repeat and Select: Repeat the process of monitoring, subculturing, and dose escalation for several months.
-
Confirm Resistance: Periodically (e.g., every 4-6 weeks), perform a dose-response assay to determine the IC50 of the treated cell population. A significant increase in the IC50 (e.g., >5-fold) compared to the parental line indicates the development of resistance.
-
Isolate Clonal Populations (Optional): Once a resistant population is established, you can perform single-cell cloning to isolate and characterize individual resistant clones.
Protocol 2: Assessing FTO Expression Levels
Objective: To determine if resistance to this compound is associated with changes in FTO expression.
A. Quantitative PCR (qPCR) for FTO mRNA
-
RNA Extraction: Isolate total RNA from both parental and this compound resistant cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for the FTO gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of FTO in the resistant cells compared to the parental cells using the ΔΔCt method.
B. Western Blot for FTO Protein
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody against FTO and a loading control (e.g., β-actin, GAPDH).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities to determine the relative FTO protein levels.
Data Presentation
Table 1: Example of IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | IC50 (µM) | Fold Resistance |
| Parental SUM149 | 15.2 | 1.0 |
| This compound-R SUM149 | 85.7 | 5.6 |
| Parental MDA-MB-231 | 22.5 | 1.0 |
| This compound-R MDA-MB-231 | 121.3 | 5.4 |
Table 2: Example of Relative FTO Expression in Parental and Resistant Cells
| Cell Line | Relative FTO mRNA Expression (Fold Change) | Relative FTO Protein Expression (Fold Change) |
| This compound-R SUM149 | 4.8 | 3.5 |
| This compound-R MDA-MB-231 | 3.2 | 2.9 |
FAQs: Overcoming Resistance
Q6: What strategies can be employed to overcome resistance to this compound?
A6: Several strategies can be explored to overcome resistance:
-
Combination Therapy: Combining this compound with inhibitors of potential bypass pathways (e.g., PI3K or mTOR inhibitors) could be a synergistic approach.[11]
-
Alternative FTO Inhibitors: If resistance is due to a specific mutation in the FTO drug-binding site, other FTO inhibitors with different binding modes might still be effective.
-
Inhibition of Efflux Pumps: If increased drug efflux is identified as the resistance mechanism, co-administration of an ABC transporter inhibitor could restore sensitivity to this compound.
Q7: Are there any known synergistic drug combinations with FTO inhibitors?
A7: Yes, preclinical studies have shown synergistic effects when combining FTO inhibitors with other targeted therapies. For example, the combination of an FTO inhibitor with a BTK inhibitor has been shown to synergistically suppress the malignancy of breast cancer cells.[11] Also, combining FTO inhibitors with EGFR TKIs has shown additive effects in non-small cell lung cancer cell lines.[12] These findings suggest that combination therapies are a promising strategy to enhance efficacy and overcome resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | FTO – A Common Genetic Basis for Obesity and Cancer [frontiersin.org]
- 5. FTO Gene Polymorphisms at the Crossroads of Metabolic Pathways of Obesity and Epigenetic Influences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive mutations analyses of FTO (fat mass and obesity-associated gene) and their effects on FTO’s substrate binding implicated in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efflux ABC transporters in drug disposition and their posttranscriptional gene regulation by microRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of membrane-embedded drug efflux ABC transporters in the cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijbs.com [ijbs.com]
- 12. The Role of Fat Mass and Obesity-Associated (FTO) Gene in Non-Small Cell Lung Cancer Tumorigenicity and EGFR Tyrosine Kinase Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
MO-I-500 experimental variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MO-I-500, a pharmacological inhibitor of the FTO (fat mass and obesity-associated) protein. Our goal is to help you navigate potential challenges and improve the reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the FTO protein, which is an N6-methyladenosine (m6A) RNA demethylase.[1][2] Its primary mechanism of action is to block the demethylase activity of FTO, leading to an increase in the global levels of m6A methylation in RNA.[1]
Q2: What is the IC50 of this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for purified FTO demethylase is 8.7 µM.[1][2][3]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage of the stock solution, -80°C for up to 6 months is recommended. For short-term storage, -20°C for up to 1 month is advised.[3] As a solid powder, it can be stored at -20°C for 12 months or at 4°C for 6 months.[1]
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in DMSO, with a solubility of 10 mM.[1][2]
Q5: What are the known applications of this compound in research?
A5: this compound has been used in research for its potential anti-cancer activities, particularly in rare panresistant triple-negative inflammatory breast cancer.[3][4] It has also been shown to have anticonvulsant activity and has been studied in the context of Alzheimer's disease models, where it can reduce the adverse effects of streptozotocin (STZ) in astrocytes.[2][5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, helping you to identify potential causes and implement solutions to ensure data reproducibility.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or no observable effect of this compound on cells. | 1. Improper Storage: The compound may have degraded due to incorrect storage temperatures or multiple freeze-thaw cycles. | Ensure the stock solution is stored at -80°C for long-term use and aliquot it to avoid repeated freeze-thaw cycles.[3] |
| 2. Incorrect Concentration: Errors in calculating the final working concentration. | Double-check all calculations for dilution from the stock solution. Consider performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | |
| 3. Cell Line Variability: Different cell lines may have varying levels of FTO expression or sensitivity to FTO inhibition. | Verify FTO expression in your cell line of interest. It may be necessary to test a range of concentrations to establish an effective dose. | |
| 4. Insufficient Incubation Time: The treatment duration may not be long enough to observe a biological effect. | Review literature for typical incubation times. For example, HeLa cells were treated for 24 hours to see an increase in RNA methylation.[1] Consider a time-course experiment. | |
| High variability between replicate experiments. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells or plates. | Ensure a homogenous cell suspension before seeding and use precise pipetting techniques. Allow cells to adhere and stabilize before adding the compound. |
| 2. Edge Effects in Multi-well Plates: Evaporation in the outer wells can concentrate the compound and affect cell growth. | Avoid using the outermost wells of a plate for critical experiments, or fill them with sterile PBS or media to minimize evaporation. | |
| 3. Variability in Compound Addition: Inconsistent timing or method of adding this compound to the cells. | Add the compound to all wells at the same time and in the same manner to ensure uniform exposure. | |
| Unexpected cell toxicity or off-target effects. | 1. High DMSO Concentration: The final concentration of the vehicle (DMSO) may be toxic to the cells. | Ensure the final DMSO concentration in your culture medium is below a toxic level, typically less than 0.5%. Run a vehicle-only control to assess any effects of the solvent. |
| 2. Off-Target Effects of this compound: At higher concentrations, the compound may inhibit other cellular processes. | Perform dose-response experiments to identify a concentration that is effective without causing excessive toxicity. If possible, use a secondary FTO inhibitor as a control to confirm that the observed phenotype is specific to FTO inhibition. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (FTO Demethylase) | 8.7 µM | [1][2][3] |
| Molecular Formula | C12H12ClNO5S | [1][2] |
| Molecular Weight | 317.74 g/mol | [1][2] |
| Purity | 99.10% | [3] |
| Solubility | 10 mM in DMSO | [1][2] |
| Storage (Stock Solution) | -80°C (6 months), -20°C (1 month) | [3] |
| Storage (Solid Powder) | -20°C (12 months), 4°C (6 months) | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Seed 5 x 10³ cells per well in a 96-well plate in 100 µL of medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the supernatant.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value for cell viability if applicable.
-
Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of cells.
-
Cell Seeding:
-
Prepare a single-cell suspension of your cells.
-
Seed a low density of cells (e.g., 500-1000 cells per well) in a 6-well plate.
-
-
Compound Treatment:
-
Allow cells to attach overnight.
-
Replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control.
-
Incubate the plates for 7-14 days, replacing the medium with the fresh compound-containing medium every 2-3 days.
-
-
Colony Staining and Quantification:
-
After the incubation period, wash the wells with PBS.
-
Fix the colonies with a solution of 4% paraformaldehyde or methanol for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the wells with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the colony formation efficiency for each treatment group.
-
Compare the colony formation in the this compound treated groups to the vehicle control.
-
Visualizations
Caption: FTO signaling pathway and the inhibitory action of this compound.
References
- 1. This compound | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streptozotocin-Induced Astrocyte Mitochondrial Dysfunction Is Ameliorated by FTO Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Adjusting MO-I-500 incubation time for optimal results
Welcome to the technical support center for MO-I-500, a potent inhibitor of the FTO (fat mass and obesity-associated) protein. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using this compound, with a specific focus on adjusting incubation time for optimal results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in cell-based assays?
For initial experiments, an incubation time of 48 hours is recommended. This recommendation is based on studies with other potent FTO inhibitors, where significant effects on cell viability and target engagement were observed at this time point.[1][2] However, the optimal incubation time can vary depending on the cell type and the specific assay being performed.
Q2: How does this compound affect global N6-methyladenosine (m6A) levels over time?
This compound inhibits the demethylase activity of FTO, leading to an increase in global m6A levels in cellular RNA. Studies using FTO inhibitors have shown a significant increase in m6A levels as early as 24 hours post-treatment.[3] To determine the peak effect in your specific cell line, a time-course experiment is recommended.
Q3: What is the mechanism of action of this compound?
This compound is a pharmacological inhibitor of the FTO protein, an α-ketoglutarate-dependent dioxygenase.[4] FTO removes the methyl group from N6-methyladenosine (m6A), a prevalent modification in mRNA. By inhibiting FTO, this compound increases the overall levels of m6A in the cell, which can affect mRNA stability, translation, and other aspects of RNA metabolism, ultimately influencing various cellular processes.
Q4: Should I perform a dose-response curve for this compound?
Yes, it is highly recommended to perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and experimental endpoint. The IC50 of this compound for purified FTO is 8.7 µM.[4] For cell-based assays, a starting range of 1 µM to 50 µM is a reasonable starting point for most cancer cell lines.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant effect observed after 48 hours of incubation. | - Insufficient incubation time for the specific cell line or assay. - Suboptimal concentration of this compound. - Low FTO expression in the cell line. | - Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. - Perform a dose-response experiment to identify the optimal concentration. - Verify FTO expression levels in your cell line via Western blot or qPCR. |
| High levels of cytotoxicity observed. | - Incubation time is too long. - Concentration of this compound is too high. - Cell line is particularly sensitive to FTO inhibition. | - Reduce the incubation time. - Lower the concentration of this compound used. - Perform a viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic threshold. |
| Inconsistent results between experiments. | - Variation in cell seeding density. - Inconsistent timing of this compound addition. - Instability of this compound in culture medium. | - Ensure consistent cell seeding density across all experiments. - Add this compound at the same time point after cell seeding. - Prepare fresh dilutions of this compound from a stock solution for each experiment. |
| Difficulty in detecting changes in global m6A levels. | - Insufficient inhibition of FTO. - Issues with the m6A detection assay. | - Increase the concentration of this compound and/or the incubation time. - Optimize your m6A dot blot or LC-MS/MS protocol. Ensure the quality of your RNA and the specificity of your m6A antibody. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound
This protocol outlines a time-course experiment to determine the optimal incubation duration of this compound for a specific cell line and endpoint.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Reagents for your specific endpoint assay (e.g., cell viability reagent, RNA extraction kit)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO).
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
At each time point, perform your endpoint assay (e.g., measure cell viability, extract RNA for m6A analysis).
-
Analyze the data to determine the incubation time that provides the most robust and reproducible results for your desired effect.
Protocol 2: m6A Dot Blot Assay
This protocol provides a general procedure for assessing global m6A levels in total RNA following this compound treatment.[5][6]
Materials:
-
Total RNA extracted from cells treated with this compound or vehicle control
-
Nitrocellulose or nylon membrane
-
SSC buffer (20X)
-
Formaldehyde
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Denature 1-2 µg of total RNA in a solution containing SSC buffer and formaldehyde by heating at 65°C for 15 minutes.
-
Place the denatured RNA on ice to cool.
-
Spot the RNA samples onto a nitrocellulose or nylon membrane.
-
Crosslink the RNA to the membrane using a UV crosslinker.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-m6A antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the signal using an imaging system.
-
Quantify the dot intensity using image analysis software. Methylene blue staining can be used as a loading control.
Data Presentation
Table 1: Time-Dependent Effect of FTO Inhibitor FTO-43 N on Cell Viability
| Cell Line | 24 hours (% Viability) | 48 hours (% Viability) | 72 hours (% Viability) |
| AGS | ~100% | ~60% | ~50% |
| KATOIII | ~100% | ~70% | ~60% |
| SNU-16 | ~100% | ~55% | ~45% |
| Data adapted from a study on the FTO inhibitor FTO-43 N, demonstrating that significant effects on cell viability are observed at 48 hours.[1][2] |
Table 2: Effect of FTO Inhibition on Global m6A Levels
| Treatment | Time Point | Fold Change in m6A Levels |
| FTO Antisense | 24 hours | ~1.4-fold increase |
| Data adapted from a study using an FTO antisense oligonucleotide, showing a significant increase in global m6A levels at 24 hours.[3] |
Visualizations
Caption: FTO Signaling Pathway and the Action of this compound.
Caption: Workflow for Optimizing this compound Incubation Time.
References
- 1. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Early-Life m6A RNA Demethylation by Fat Mass and Obesity-Associated Protein (FTO) Influences Resilience or Vulnerability to Heat Stress Later in Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: MO-I-500 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MO-I-500, a pharmacological inhibitor of the FTO (fat mass and obesity-associated) protein, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the FTO protein, an RNA demethylase.[1][2] Its primary mechanism of action is the inhibition of the N6-methyladenosine (m6A) demethylase activity of FTO, leading to an increase in the global levels of m6A in RNA.[1] this compound has an IC50 value of 8.7 μM for the inhibition of purified FTO demethylase.[2] This modulation of RNA methylation can impact gene expression and various cellular processes, making it a valuable tool for research in areas like cancer and neurobiology.[3][4]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][2] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[5] Powdered this compound can be stored at -20°C for up to 3 years.[2]
Q3: What are the known downstream signaling pathways affected by this compound?
By inhibiting FTO, this compound can influence several downstream signaling pathways. Notably, FTO has been shown to regulate the Wnt/β-catenin signaling pathway.[6] Inhibition of FTO can lead to altered m6A levels in transcripts of key components of this pathway, affecting their expression.[6] Additionally, FTO has been implicated in the regulation of MYC, a critical oncogene.[7][8] FTO can influence MYC expression and activity, thereby impacting cancer cell metabolism and proliferation.[7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no effect of this compound on m6A levels. | Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit FTO in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration (e.g., 1-50 µM).[9] |
| Incorrect solvent or preparation: Improper dissolution or storage of this compound can lead to loss of activity. | Ensure this compound is fully dissolved in high-quality, anhydrous DMSO.[2] Prepare fresh dilutions from a properly stored stock solution for each experiment. | |
| Cell line-specific differences: The expression level of FTO and the cellular context can influence the response to the inhibitor. | Verify FTO expression in your cell line via Western blot or qPCR. Consider using a cell line with known FTO expression as a positive control. | |
| High cytotoxicity observed even at low concentrations. | Off-target effects: Like many kinase inhibitors, this compound may have off-target effects at higher concentrations. | Use the lowest effective concentration determined from your dose-response curve. Include appropriate controls, such as a structurally similar but inactive compound if available. |
| Solvent toxicity: High concentrations of DMSO can be toxic to cells. | Ensure the final DMSO concentration in your cell culture medium does not exceed 0.1-0.5%. Include a vehicle control (DMSO alone) in your experiments. | |
| Cellular sensitivity: Some cell lines may be inherently more sensitive to the effects of FTO inhibition. | Consider using a less sensitive cell line for initial experiments or performing a time-course experiment to assess toxicity at different time points. | |
| Variability in cell viability assays (e.g., MTT assay). | Interference with assay chemistry: Some compounds can directly interfere with the tetrazolium salts used in MTT and similar assays, leading to inaccurate readings. | Validate your cell viability results with a non-enzymatic method, such as the Trypan Blue exclusion assay or a crystal violet staining assay. |
| Metabolic effects of FTO inhibition: Since FTO is involved in metabolic regulation, its inhibition can alter cellular metabolism and affect the readout of metabolic-based viability assays. | Be cautious when interpreting results from metabolic assays. Correlate findings with direct cell counting methods. | |
| Difficulty interpreting Western blot results for FTO. | Antibody quality: Poor antibody specificity or sensitivity can lead to unclear or misleading results. | Use a well-validated antibody for FTO. Include a positive control (e.g., lysate from cells with high FTO expression) and a negative control (e.g., lysate from FTO-knockdown cells). |
| Changes in FTO protein levels: this compound treatment has been reported to lead to decreased levels of FTO protein in some cell lines.[9] | This may be a biological effect of the treatment. Quantify your Western blot bands and normalize to a loading control to confirm the decrease. |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (typically 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0, 1, 5, 10, 25, and 50 µM. Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Total m6A Quantification (ELISA-based)
This protocol provides a general workflow for measuring global m6A levels. Commercial kits are available and their specific instructions should be followed.
-
RNA Extraction: Extract total RNA from control and this compound-treated cells using a standard method (e.g., TRIzol). Ensure high-quality RNA with an A260/280 ratio of ~2.0.
-
mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads. This step is crucial to reduce the background from ribosomal RNA.
-
RNA Quantification: Accurately quantify the purified mRNA using a fluorometric method (e.g., Qubit).
-
m6A ELISA:
-
Coat a 96-well plate with the purified mRNA.
-
Block the wells to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for m6A.
-
Wash the wells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric substrate and measure the absorbance.
-
-
Data Analysis: Calculate the relative m6A levels by comparing the absorbance of the this compound-treated samples to the control samples.
Western Blot for FTO
-
Cell Lysis: Lyse control and this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against FTO overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: this compound inhibits FTO, leading to increased m6A methylation and altered downstream signaling.
Caption: A general experimental workflow for studying the effects of this compound.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of cancer cell metabolism: oncogenic MYC in the driver’s seat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. This compound | FTO inhibitor | Probechem Biochemicals [probechem.com]
Validation & Comparative
A Comparative Guide to FTO Inhibitors: MO-I-500 vs. Rhein
For Researchers, Scientists, and Drug Development Professionals
The fat mass and obesity-associated protein (FTO) has emerged as a significant therapeutic target in various diseases, including cancer, due to its role as an N6-methyladenosine (m6A) RNA demethylase. This guide provides an objective comparison of two prominent FTO inhibitors, MO-I-500 and rhein, focusing on their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Performance Comparison of FTO Inhibitors
A direct comparison of the in vitro inhibitory potency of this compound and rhein against FTO demethylase activity reveals distinct differences. This compound exhibits a half-maximal inhibitory concentration (IC50) of 8.7 µM.[1][2][3] In contrast, the reported in vitro IC50 for rhein varies across studies, with values of 30 µM and 2.18 µM being documented.[4][5] This variation may be attributable to different experimental conditions. One study also reported a Ki value of 0.29 µM for rhein.[5]
Beyond their direct enzymatic inhibition, the cellular effects of these compounds have also been characterized. This compound has been shown to inhibit the survival of SUM149 breast cancer cells with an IC50 of 20 µM in glutamine-deficient medium. Rhein has demonstrated anti-proliferative effects in various cancer cell lines, with IC50 values in the micromolar range, including 94.26 µM in MGC-803 gastric cancer cells and between 40.54 µM and 69.2 µM in acute myeloid leukemia (AML) cell lines.
| Inhibitor | In Vitro IC50 (FTO Demethylase) | Cellular IC50 (Cancer Cell Lines) | Mechanism of Action |
| This compound | 8.7 µM[1][2][3] | 20 µM (SUM149 breast cancer, glutamine-free) | Pharmacological inhibitor of FTO[1] |
| Rhein | 2.18 µM - 30 µM[4][5] | 40.54 µM - 94.26 µM (various cancer cell lines) | Competitively binds to the FTO active site[6] |
Experimental Methodologies
The following are detailed protocols for two common assays used to determine the inhibitory activity of compounds against FTO.
FTO Inhibition AlphaScreen Assay
This bead-based proximity assay offers a high-throughput method for screening FTO inhibitors.
Principle: The assay relies on the interaction between a biotinylated m6A-containing RNA substrate and an anti-m6A antibody. The RNA substrate is captured by streptavidin-coated donor beads, and the antibody is captured by protein A-coated acceptor beads. When FTO is active, it demethylates the RNA, preventing the antibody from binding and thus keeping the beads separated. Inhibition of FTO allows the antibody to bind the methylated RNA, bringing the beads into close proximity. Upon laser excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a measurable light signal at 520-620 nm.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 µM ammonium iron(II) sulfate, 300 µM 2-oxoglutarate, 2 mM L-ascorbic acid, 0.01% BSA, 0.01% Tween-20.
-
Prepare a solution of recombinant human FTO protein in assay buffer.
-
Prepare a solution of biotinylated m6A RNA substrate in assay buffer.
-
Prepare serial dilutions of the test inhibitors (this compound, rhein) in DMSO, followed by a final dilution in assay buffer.
-
-
Reaction:
-
In a 384-well plate, add FTO protein and the test inhibitor.
-
Incubate for 15 minutes at room temperature.
-
Initiate the demethylation reaction by adding the biotinylated m6A RNA substrate.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add a mixture of streptavidin-coated donor beads and anti-m6A antibody-conjugated acceptor beads in the dark.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate using an AlphaScreen-capable plate reader.
-
FTO Inhibition Fluorescence Polarization (FP) Assay
This method measures the change in the polarization of fluorescent light to determine the extent of FTO inhibition.
Principle: A small, fluorescently labeled m6A-containing RNA probe tumbles rapidly in solution, resulting in low fluorescence polarization. When a larger anti-m6A antibody binds to the probe, the complex tumbles much slower, leading to an increase in fluorescence polarization. Active FTO demethylates the probe, preventing antibody binding and keeping the polarization low. FTO inhibitors block this demethylation, allowing the antibody to bind and causing an increase in fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
FP Assay Buffer: 50 mM Tris (pH 7.5), 100 mM NaCl, 0.1 mg/mL BSA.
-
Prepare a solution of recombinant human FTO protein in FP assay buffer.
-
Prepare a solution of a fluorescently labeled m6A RNA probe in FP assay buffer.
-
Prepare a solution of anti-m6A antibody in FP assay buffer.
-
Prepare serial dilutions of the test inhibitors (this compound, rhein) in DMSO, followed by a final dilution in FP assay buffer.
-
-
Reaction:
-
In a black, low-volume 384-well plate, add FTO protein and the test inhibitor.
-
Incubate for 15 minutes at room temperature.
-
Add the fluorescently labeled m6A RNA probe to initiate the demethylation reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Add the anti-m6A antibody to the wells.
-
Incubate for 30 minutes at room temperature.
-
Measure fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
Visualizing the Impact of FTO Inhibition
To understand the downstream consequences of FTO inhibition, it is crucial to visualize the affected signaling pathways.
Caption: Experimental workflow for determining FTO inhibitor potency.
Caption: FTO inhibition's impact on the WNT signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 4. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent RNA aptamers as a tool to study RNA-modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of cell-active N6-methyladenosine RNA demethylase FTO inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating MO-I-500's Effect on FTO Protein Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the FTO inhibitor MO-I-500 and its effect on FTO (fat mass and obesity-associated) protein levels, benchmarked against other known FTO inhibitors. The information presented is based on available experimental data to assist researchers in evaluating and designing experiments to validate the impact of these compounds on a key protein implicated in various diseases, including cancer and obesity.
Comparison of FTO Inhibitors and Their Effect on FTO Protein Levels
The following table summarizes the effects of various small molecule inhibitors on FTO protein expression. While this compound has been shown to decrease FTO protein levels, specific quantitative data from the reviewed literature is not available. In contrast, quantitative data for other inhibitors like IOX3 and FB23-2 are available and presented for comparison.
| Inhibitor | Target | Cell Line | Effect on FTO Protein Levels | IC50 (FTO Demethylase Activity) | Reference |
| This compound | FTO | SUM149 | Decreased levels observed | 8.7 µM | [1] |
| IOX3 | FTO/HIF Prolyl Hydroxylases | C2C12 | 51% decrease | 2.76 µM | |
| FB23-2 | FTO | Retinal Cells | Significant decrease | Not specified | |
| CS1/CS2 | FTO | AML Cell Lines | Potent inhibition of FTO activity, decreased protein levels suggested | Low nanomolar range | [2][3][4] |
Experimental Protocol: Western Blotting for FTO Protein Quantification
This protocol provides a detailed methodology for assessing the effect of FTO inhibitors on FTO protein levels in a human breast cancer cell line (SUM149) as a model system.
1. Cell Culture and Treatment:
-
Culture SUM149 cells in a complete medium (e.g., Ham's F-12 with 5% fetal bovine serum, insulin, and hydrocortisone) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or other FTO inhibitors (e.g., 10 µM, 25 µM) for a specified time course (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA (bicinchoninic acid) protein assay.
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for FTO (e.g., rabbit anti-FTO) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
5. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
To ensure equal protein loading, probe the same membrane for a loading control protein such as β-actin or GAPDH.
-
Normalize the FTO band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage or fold change in FTO protein levels in the inhibitor-treated samples relative to the vehicle-treated control.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Validating this compound's Effect on FTO Protein Levels
References
Comparative Analysis of MO-I-500's Anti-Cancer Efficacy in Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anti-cancer activities of the FTO inhibitor MO-I-500, with a comparative assessment against emerging alternatives and detailed experimental insights.
Introduction
This compound is a pharmacological agent identified as an inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. The FTO enzyme has emerged as a potential therapeutic target in various cancers due to its role in post-transcriptional gene regulation, influencing oncogene expression and cancer cell metabolism. This guide provides a detailed cross-validation of the anti-cancer activities of this compound, primarily focusing on its application in triple-negative breast cancer (TNBC), a particularly aggressive subtype with limited targeted therapies. We present a comparative analysis with other FTO inhibitors, supported by experimental data and detailed protocols to aid in research and development.
Data Presentation: Quantitative Comparison of FTO Inhibitors
The efficacy of this compound and its alternatives is critically assessed by their half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the available IC50 data for this compound and other notable FTO inhibitors.
| Compound | Cancer Type | Cell Line | IC50 (Enzymatic Assay) | IC50 (Cell-Based Assay) | Conditions | Reference |
| This compound | Triple-Negative Breast Cancer | SUM149-MA | 8.7 µM | >90% inhibition (concentration not specified) | Glutamine-free medium | [1] |
| This compound | Triple-Negative Breast Cancer | SUM149 | - | Little effect | Complete medium | [1] |
| CS1 (Bisantrene) | Acute Myeloid Leukemia | Various | - | Low nanomolar range | - | [2] |
| CS2 (Brequinar) | Acute Myeloid Leukemia | Various | - | Low nanomolar range | - | [2] |
| FB23 | Breast Cancer | MDA-MB-231 | - | 15.51 µM | - | [2] |
| FB23 | Breast Cancer | BT-549 | - | 11.19 µM | - | [2] |
| Compound C6 | Esophageal Cancer | - | 780 nM | 0.83 - 4.15 µM | - | [3] |
| Compound 18097 | Breast Cancer | - | 0.64 µM | - | - | [4] |
Note: A direct head-to-head comparison of IC50 values in the same cell line under identical conditions is limited in the current literature, highlighting a critical gap in the research. The anti-cancer activity of this compound in SUM149 cells is notably dependent on the metabolic state of the cells, showing significant efficacy only under nutrient-deprived conditions[1].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the assessment of this compound's anti-cancer activities.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation.
-
Cell Seeding: Plate triple-negative breast cancer cells (e.g., SUM149) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and/or other inhibitors) for 48-72 hours. Include a vehicle-only control group. For SUM149 cells, parallel experiments in complete medium and glutamine-free medium are recommended to assess metabolic dependency.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the logarithm of the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following treatment.
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of propidium iodide (PI) working solution (100 µg/mL) to each 100 µL of cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of triple-negative breast cancer cells (e.g., 1 x 10^6 SUM149 cells) into the flank of immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth and Treatment Initiation: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (based on tumor size limits or a predefined duration), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the in vivo efficacy.
Mandatory Visualizations
Signaling Pathway of FTO in Cancer
The FTO protein plays a significant role in cancer by demethylating m6A on various mRNA transcripts, thereby affecting their stability and translation. This can lead to the upregulation of oncogenes and the promotion of cancer stem cell self-renewal and immune evasion.
Caption: FTO demethylates m6A on oncogenic mRNAs, promoting cancer progression.
Experimental Workflow for Comparing FTO Inhibitors
A structured workflow is essential for the objective comparison of different anti-cancer compounds.
Caption: Workflow for evaluating and comparing FTO inhibitors' anti-cancer activity.
Logical Relationship of FTO Activity and Inhibitor Efficacy
The efficacy of FTO inhibitors like this compound is logically linked to the cellular context, particularly the metabolic state and the expression level of FTO.
References
- 1. Important Role of FTO in the Survival of Rare Panresistant Triple-Negative Inflammatory Breast Cancer Cells Facing a Severe Metabolic Challenge | PLOS One [journals.plos.org]
- 2. ijbs.com [ijbs.com]
- 3. Discovery of novel mRNA demethylase FTO inhibitors against esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FTO Inhibitors: MO-I-500 vs. FB23-2
In the landscape of epigenetic drug discovery, the fat mass and obesity-associated protein (FTO) has emerged as a critical therapeutic target, particularly in oncology. As an mRNA N6-methyladenosine (m6A) demethylase, FTO plays a pivotal role in post-transcriptional gene regulation, influencing various cellular processes. This guide provides a detailed comparative analysis of two prominent FTO inhibitors, MO-I-500 and FB23-2, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Biochemical and Cellular Activity
Both this compound and FB23-2 are small molecule inhibitors that target the enzymatic activity of FTO. However, their potency and cellular effects show notable differences. FB23-2, a derivative of FB23, was developed through a structure-based rational design to improve cellular permeability and efficacy.[1][2][3]
| Parameter | This compound | FB23-2 |
| Target | FTO m6A demethylase | FTO m6A demethylase |
| IC50 (in vitro) | 8.7 µM (purified FTO, artificial substrate)[4][5][6] | 2.6 µM (purified FTO)[7] |
| Cellular Effects | Increases global RNA methylation[5]. Inhibits colony formation in SUM149 triple-negative inflammatory breast cancer cells[5]. Reduces FTO and IRX3 protein levels[5]. Ameliorates adverse effects in a cell model of Alzheimer's disease[8][9]. | Increases global m6A levels in AML cells[1][7]. Suppresses proliferation, promotes differentiation and apoptosis in AML cells[1][2][3][7]. Induces cell cycle arrest at the G1 stage in AML cells[1][7]. |
| In Vivo Efficacy | Data not readily available in provided search results. | Significantly inhibits leukemia progression and prolongs survival in AML xenograft mouse models[1][2][3]. |
| Selectivity | Information not detailed in provided search results. | Does not inhibit ALKBH5 demethylase activity in vitro[10]. Shows low inhibition of a panel of 405 human kinases[1]. |
Signaling Pathways
FB23-2 has been shown to impact critical signaling pathways implicated in cancer pathogenesis. Transcriptome-wide RNA sequencing in acute myeloid leukemia (AML) cells treated with FB23-2 revealed a significant suppression of MYC and E2F target genes, as well as the G2M checkpoint signal cascades.[1] Concurrently, FB23-2 treatment leads to the activation of apoptosis and p53 pathways.[1] These effects closely mimic those observed with FTO knockdown, strongly suggesting that the anti-leukemic functions of FB23-2 are mediated through the inhibition of FTO's demethylase activity.[1]
While specific signaling pathway studies for this compound are not as extensively detailed in the provided information, its mechanism as an FTO inhibitor implies that it also functions by increasing m6A RNA methylation.[5] This increase in methylation can subsequently affect the stability and translation of target mRNAs, thereby influencing various downstream cellular pathways.
Figure 1. General signaling pathway of FTO inhibition by this compound and FB23-2.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols as described in the cited literature.
In Vitro FTO Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against FTO demethylase activity.
-
Methodology: The assay typically involves incubating purified FTO protein with a methylated substrate (e.g., a single-stranded DNA or RNA oligonucleotide containing m6A). The inhibitor is added at various concentrations. The demethylation reaction is allowed to proceed, and the product is then quantified, often using techniques like HPLC or LC-MS/MS to measure the decrease in the methylated substrate or the increase in the demethylated product.[4][5][11] The IC50 value is calculated from the dose-response curve.
Cell Proliferation Assay
-
Objective: To assess the effect of the inhibitor on the growth of cancer cells.
-
Methodology: Cancer cell lines (e.g., AML cell lines NB4 and MONOMAC6 for FB23-2) are seeded in multi-well plates and treated with varying concentrations of the inhibitor or a vehicle control (DMSO).[1][12] After a defined incubation period (e.g., 24, 48, 72, or 96 hours), cell viability is measured using a colorimetric assay such as the MTT or CellTiter-Glo assay.[13] The IC50 for cell proliferation is then determined from the resulting dose-response curves.
Figure 2. Experimental workflow for a cell proliferation assay.
Apoptosis Assay
-
Objective: To determine if the inhibitor induces programmed cell death.
-
Methodology: Cells are treated with the inhibitor for a specified time. They are then harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like 7-AAD or Propidium Iodide (PI) (which enters cells with compromised membranes, indicating late apoptosis or necrosis).[1] The stained cells are then analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.[1]
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology: Immunocompromised mice (e.g., NOD/SCID) are injected with human cancer cells (e.g., AML cells) to establish tumors.[1] Once tumors are established, the mice are treated with the inhibitor (e.g., FB23-2 administered intraperitoneally) or a vehicle control over a defined period.[1][14] Tumor growth is monitored, and at the end of the study, tumors are excised and weighed. Animal survival is also a key endpoint.[1]
Conclusion
Both this compound and FB23-2 are valuable research tools for studying the biological functions of FTO and the therapeutic potential of its inhibition. The available data suggests that FB23-2 exhibits greater potency in both in vitro and in vivo models of AML compared to the reported activity of this compound in other cancer cell lines. The more extensive characterization of FB23-2, including its effects on specific signaling pathways and its demonstrated in vivo efficacy, positions it as a promising lead compound for further preclinical and potentially clinical development. Researchers should consider the specific context of their study, including the cell type and desired outcomes, when selecting an FTO inhibitor. The detailed experimental protocols provided herein should aid in the design of future studies aimed at further elucidating the roles of FTO in health and disease.
References
- 1. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule Targeting of Oncogenic FTO Demethylase in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Publication 30991027- EpiCancer - CNCB-NGDC [ngdc.cncb.ac.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | FTO inhibitor | Probechem Biochemicals [probechem.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Streptozotocin-Induced Astrocyte Mitochondrial Dysfunction Is Ameliorated by FTO Inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FB23-2 | mRNA N6-methyladenosine (m6A) demethylase FTO inhibitor | CAS 2243736-45-8 | FTO抑制剂 | 美国InvivoChem [invivochem.cn]
- 11. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. mdpi.com [mdpi.com]
- 14. FTO-mediated autophagy promotes progression of clear cell renal cell carcinoma via regulating SIK2 mRNA stability [ijbs.com]
Efficacy of MO-I-500 Compared to Other m6A Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reversible N6-methyladenosine (m6A) modification of RNA is a critical regulator of gene expression, and its dysregulation is implicated in various diseases, including cancer. The fat mass and obesity-associated protein (FTO) is a key m6A demethylase, making it an attractive therapeutic target. This guide provides an objective comparison of the FTO inhibitor MO-I-500 with other known m6A inhibitors, supported by available experimental data.
Overview of this compound
This compound is a synthetic analog of ascorbic acid that functions as a pharmacological inhibitor of the FTO protein.[1] It has been shown to inhibit the demethylase activity of purified FTO and to increase the overall levels of m6A in cellular RNA.[2] Research has highlighted its potential in cancer therapy, particularly in inhibiting the survival and colony formation of triple-negative inflammatory breast cancer cells.[2][3]
Comparative Efficacy of FTO Inhibitors
The following tables summarize the in vitro efficacy of this compound and other selected FTO inhibitors. It is important to note that the IC50 values presented are from various studies and may not be directly comparable due to differences in experimental conditions, substrates, and assay formats.
Table 1: Biochemical Inhibition of FTO Demethylase Activity
| Inhibitor | IC50 (µM) | Assay Method | Substrate | Reference |
| This compound | 8.7 | HPLC | ssDNA | [1] |
| Rhein | Not specified | Not specified | Not specified | [3][4] |
| Meclofenamic Acid (MA) | Not specified | Not specified | Not specified | [3][4] |
| FB23 | 0.06 | Not specified | Not specified | [5] |
| FB23-2 | 0.8 - 16 (in AML cells) | Not specified | Not specified | [3] |
| CS1 (Bisantrene) | Low nanomolar (in some cancer cells) | Not specified | Not specified | [3] |
| CS2 (Brequinar) | Low nanomolar (in some cancer cells) | Not specified | Not specified | [3] |
| FTO-04 | Not specified | Fluorescence-based | m6A7-Broccoli RNA | |
| FTO-43 N | Not specified | Fluorescence-based | m6A7-Broccoli RNA | [6] |
| 14a | 1.5 | LC-based | m3T nucleoside | [7] |
Table 2: Cellular Activity of FTO Inhibitors
| Inhibitor | Cell Line | Effect | Concentration | Reference |
| This compound | SUM149 (Breast Cancer) | Inhibited survival and colony formation in glutamine-deficient medium | 20 µM (IC50) | [3] |
| Rhein | BE(2)-C (Neuroblastoma) | No significant impact on cell viability | 20 µM | [3] |
| Meclofenamic Acid (MA) analog (MA2) | HeLa | >90% cells remained viable | 120 µM | [3] |
| FB23-2 | AML cell lines | Suppressed proliferation, promoted differentiation and apoptosis | Not specified | [8] |
| FTO-43 N | Gastric Cancer cell lines | Impaired proliferation | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of common assays used to evaluate FTO inhibitor efficacy.
Biochemical FTO Inhibition Assay (Fluorescence-based)
This high-throughput assay measures the demethylase activity of FTO on a synthetic RNA substrate.
-
Reagents and Materials:
-
Recombinant human FTO protein
-
Fluorescently labeled m6A-containing RNA substrate (e.g., m6A7-Broccoli)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA, 0.01% Triton X-100)
-
Test inhibitors (dissolved in DMSO)
-
384-well microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Add assay buffer to the wells of a 384-well plate.
-
Add the test inhibitors at various concentrations.
-
Add the recombinant FTO protein to initiate the reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Add the fluorescently labeled m6A-containing RNA substrate.
-
Incubate for another period to allow for demethylation.
-
Measure the fluorescence intensity using a plate reader. The signal is inversely proportional to FTO activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
Quantification of Cellular m6A Levels by HPLC-MS/MS
This method provides a quantitative measurement of m6A levels in total RNA or mRNA from cells treated with FTO inhibitors.
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the FTO inhibitor or vehicle control (DMSO) for a specified time (e.g., 24-48 hours).
-
-
RNA Extraction and Digestion:
-
Harvest cells and extract total RNA using a suitable kit.
-
Isolate mRNA using oligo(dT)-magnetic beads.
-
Digest the mRNA to single nucleosides using nuclease P1 and alkaline phosphatase.
-
-
HPLC-MS/MS Analysis:
-
Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
Detect and quantify adenosine (A) and N6-methyladenosine (m6A) using a tandem mass spectrometer (MS/MS) in multiple reaction monitoring (MRM) mode.
-
Calculate the m6A/A ratio to determine the relative abundance of m6A.[9][10]
-
Visualizing Mechanisms and Workflows
Signaling Pathway of FTO Inhibition
The following diagram illustrates the general mechanism of action for FTO inhibitors like this compound. Inhibition of FTO leads to an accumulation of m6A modifications on target mRNAs, which can alter their stability and translation, ultimately affecting cellular processes like proliferation and survival.
Caption: General signaling pathway of FTO inhibition by this compound.
Experimental Workflow for FTO Inhibitor Evaluation
This diagram outlines the typical workflow for screening and validating potential FTO inhibitors.
Caption: Workflow for the evaluation of FTO inhibitors.
References
- 1. Targeting the RNA demethylase FTO for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the Complex Interactions between the Fat Mass and Obesity-Associated (FTO) Gene, Lifestyle, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Design of Selective Fat Mass and Obesity Associated Protein (FTO) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule targeting of oncogenic FTO demethylase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 10. Quantitative analysis of m6A RNA modification by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of MO-I-500's IC50 Value: A Comparative Guide to FTO Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the FTO demethylase inhibitor MO-I-500 with other known inhibitors, focusing on the independent verification of its IC50 value. The information is presented to aid researchers in evaluating and selecting appropriate tools for studying the biological functions of the FTO protein and for potential therapeutic development.
Comparative Analysis of FTO Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and selected alternative FTO inhibitors. It is important to note that direct comparison of IC50 values should be done with caution, as the experimental conditions can significantly influence the results.
| Inhibitor | Target | Reported IC50 (μM) | Assay Method |
| This compound | FTO Demethylase | 8.7 | Inhibition of purified FTO demethylase with a methylated substrate.[1][2] |
| Meclofenamic Acid | FTO Demethylase | 7 | HPLC-based assay with a 20 nt ssDNA substrate. |
| Rhein | FTO Demethylase | Not explicitly stated in abstracts, but methodology for determination is available via HPLC-based assays. | HPLC-based assay with ssRNA substrate. |
| FTO-IN-14 | FTO Demethylase | 0.45 | Not detailed in provided snippets. |
| FTO-IN-8 | FTO Demethylase | 5.5 | Not detailed in provided snippets. |
Experimental Protocols for IC50 Determination of FTO Inhibitors
Accurate and reproducible determination of IC50 values is paramount for the comparative assessment of enzyme inhibitors. Below is a generalized protocol for an in vitro FTO demethylase inhibition assay based on commonly used methods. Specific parameters may need to be optimized for individual inhibitors and laboratory conditions.
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of FTO by 50%.
Materials:
-
Recombinant human FTO protein
-
N6-methyladenosine (m6A) containing single-stranded RNA (ssRNA) or single-stranded DNA (ssDNA) substrate
-
Assay Buffer: 50 mM HEPES (pH 7.0), 150 mM KCl, 2 mM L-ascorbic acid, 300 μM α-ketoglutarate, and 75 μM (NH4)2Fe(SO4)2·6H2O.
-
Inhibitor stock solution (e.g., in DMSO)
-
Quenching solution (e.g., EDTA)
-
Detection system (e.g., HPLC-MS/MS, fluorescence plate reader, or gel electrophoresis equipment)
Procedure:
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, prepare the reaction mixture by combining the assay buffer, FTO enzyme, and the m6A-containing substrate.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., this compound, Meclofenamic Acid, or Rhein) to the reaction mixtures. Include a control with no inhibitor.
-
Initiation and Incubation: Initiate the reaction by adding the final component (e.g., the substrate or the enzyme). Incubate the reaction at 37°C for a predetermined time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as EDTA.
-
Detection of Demethylation: Analyze the reaction products to quantify the extent of demethylation. This can be achieved through various methods:
-
HPLC-MS/MS: This method separates and quantifies the methylated and demethylated nucleosides, offering high sensitivity and accuracy.
-
Fluorescence-based Assays: These assays utilize a fluorogenic substrate that becomes fluorescent upon demethylation.
-
Restriction Enzyme Digestion: This method uses a methylation-sensitive restriction enzyme that only cleaves the unmethylated substrate. The resulting DNA fragments can be visualized by gel electrophoresis.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizing the FTO Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams were generated using Graphviz.
Caption: FTO demethylates m6A-modified mRNA, impacting its stability and translation, leading to altered protein expression.
Caption: A generalized workflow for the in vitro determination of an FTO inhibitor's IC50 value.
Caption: Logical framework for comparing this compound with alternative inhibitors targeting the FTO demethylase.
References
Unveiling the Anticonvulsant Potential of MO-I-500: A Comparative Analysis
For Immediate Release
Glendale, AZ – A comprehensive analysis of published data on the novel FTO inhibitor, MO-I-500, reveals promising anticonvulsant activity, positioning it as a noteworthy candidate for further investigation in the field of epilepsy research. This guide provides a detailed comparison of this compound's performance with established antiepileptic drugs (AEDs), supported by experimental data and detailed protocols for researchers seeking to replicate these findings.
Comparative Anticonvulsant Activity in the 6 Hz Seizure Model
The anticonvulsant efficacy of this compound was evaluated in the 6 Hz murine model, a well-established preclinical screen for identifying drugs effective against psychomotor seizures, which are often resistant to treatment.[1][2] The results demonstrate that this compound exhibits a significant protective effect at non-toxic doses.[1][3][4]
Quantitative data from the pivotal study on this compound (referred to as compound 7d) is presented below in comparison to commonly used AEDs.[1] The data for the alternative drugs was compiled from separate studies utilizing the same standardized 6 Hz seizure model.
| Compound | ED₅₀ (mg/kg, i.p.) in 6 Hz Mouse Model (32 mA) | TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |
| This compound (7d) | 18 [1] | 347 [1] | 19.3 [1] |
| Levetiracetam | 17.6[5] | >300 | >17 |
| Lamotrigine | 10 - 60 | Varies | Varies |
| Valproate | 200 - 300 | Varies | Varies |
| Phenytoin | ~6 | Varies | Varies |
ED₅₀ (Median Effective Dose): The dose required to produce a therapeutic effect in 50% of the population. A lower ED₅₀ indicates higher potency. TD₅₀ (Median Toxic Dose): The dose required to produce a toxic effect in 50% of the population. Protective Index (PI): The ratio of TD₅₀ to ED₅₀, indicating the therapeutic window of a drug. A higher PI suggests a better safety profile.
The data indicates that this compound possesses a high protective index, reportedly surpassing that of all tested commercially available AEDs except for levetiracetam.[1]
Experimental Protocols
To facilitate the replication and further investigation of these findings, the detailed experimental methodologies are provided below.
Hz Seizure Model Protocol
The 6 Hz seizure model is utilized to assess the anticonvulsant efficacy of a compound against limbic seizures.[2]
-
Animal Subjects: Male CF-1 mice are commonly used.
-
Drug Administration: The test compound (e.g., this compound) is administered intraperitoneally (i.p.) at various doses. A vehicle control is also included.
-
Acclimatization: Animals are allowed to acclimate for a specified period (e.g., 30-60 minutes) after injection.
-
Corneal Anesthesia: A drop of 0.5% tetracaine hydrochloride solution is applied to each eye to prevent discomfort.
-
Seizure Induction: A constant current (typically 32 mA or 44 mA for more resistant seizures) at a frequency of 6 Hz for a duration of 3 seconds is delivered through corneal electrodes using a specialized stimulator.[2]
-
Observation: Mice are observed for the presence or absence of a seizure, characterized by a stun, forelimb clonus, jaw clonus, and a Straub tail. Protection is defined as the absence of these seizure behaviors.
-
Data Analysis: The median effective dose (ED₅₀) is calculated using probit analysis, representing the dose at which 50% of the animals are protected from the induced seizure.
Rotarod Neurotoxicity Assay
This assay is employed to evaluate the potential for motor impairment, a common side effect of anticonvulsant drugs.
-
Apparatus: A standard mouse rotarod apparatus is used.
-
Training: Mice are pre-trained to remain on the rotating rod for a set period (e.g., 1-2 minutes).
-
Drug Administration: The test compound is administered at various doses.
-
Testing: At the time of peak effect of the drug, mice are placed on the rotarod, and the time they are able to maintain their balance is recorded.
-
Data Analysis: The median toxic dose (TD₅₀) is determined, representing the dose at which 50% of the animals fail to remain on the rotarod for the predetermined time.
Proposed Mechanism of Action and Signaling Pathway
This compound is a known inhibitor of the fat mass and obesity-associated (FTO) protein, an enzyme that demethylates N6-methyladenosine (m6A) on RNA.[3][4] The proposed anticonvulsant mechanism of this compound is linked to its inhibition of FTO, which leads to an increase in m6A levels in RNA. This alteration in RNA methylation is thought to modulate the expression of various genes and microRNAs involved in neuronal excitability and epileptogenesis.[3][4]
Caption: Proposed signaling pathway of this compound's anticonvulsant activity.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the anticonvulsant properties of a novel compound like this compound.
References
- 1. Synthesis of a FTO Inhibitor with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of a FTO inhibitor with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pilocarpine-induced epilepsy in mice alters seizure thresholds and the efficacy of antiepileptic drugs in the 6-Hertz psychomotor seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking MO-I-500: A Comparative Guide to Next-Generation FTO Inhibitors
For Immediate Release
In the rapidly evolving landscape of epigenetic drug discovery, the fat mass and obesity-associated protein (FTO) has emerged as a critical therapeutic target in various diseases, including cancer and metabolic disorders. As an N6-methyladenosine (m6A) RNA demethylase, FTO plays a pivotal role in post-transcriptional gene regulation. This guide provides a comprehensive benchmark of the pharmacological FTO inhibitor, MO-I-500, against a panel of next-generation FTO inhibitors, offering researchers, scientists, and drug development professionals a data-driven comparison to inform their research and development efforts.
Abstract
This comparative guide evaluates the performance of this compound, an established FTO inhibitor, against several novel, next-generation FTO inhibitors: Dac590, CS1, CS2, FB23-2, and compound C6. The analysis focuses on key performance metrics, including in vitro enzymatic inhibition (IC50), cellular activity, and effects on global m6A RNA methylation. All quantitative data is presented in standardized tables for clear comparison. Detailed experimental protocols for the key assays are provided to ensure reproducibility and methodological transparency. Furthermore, signaling pathway and experimental workflow diagrams generated using Graphviz are included to visually represent the complex biological processes and experimental designs.
Introduction to FTO and its Inhibition
The FTO protein is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that removes the methyl group from m6A in RNA. This demethylation activity modulates the stability, translation, and splicing of target mRNAs, thereby influencing a wide range of cellular processes. Dysregulation of FTO activity has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention. This compound was one of the earlier identified pharmacological inhibitors of FTO. In recent years, a new wave of more potent and selective FTO inhibitors has been developed, necessitating a comparative analysis to guide future research.
Comparative Performance of FTO Inhibitors
The following tables summarize the key performance indicators of this compound and the selected next-generation FTO inhibitors.
Table 1: In Vitro Enzymatic Inhibition of FTO
| Compound | FTO Enzymatic IC50 | Reference |
| This compound | 8.7 µM | [1] |
| Dac590 | Low nanomolar | [2] |
| CS1 (Bisantrene) | 142.6 nM | [1] |
| CS2 (Brequinar) | 0.713 µM | [3] |
| FB23-2 | 2.6 µM | [4][5][6][7] |
| Compound C6 | 780 nM | [8][9][10] |
Table 2: Cellular Anti-Proliferative Activity of FTO Inhibitors
| Compound | Cell Line(s) | Cellular IC50 | Reference |
| This compound | SUM149-Luc | >95% inhibition of colony formation at 25 µM | |
| CS1 (Bisantrene) | Various AML cell lines | 20 - 175 nM | [1] |
| CS2 (Brequinar) | Various AML cell lines | 10 to 30 times lower than FB23-2 or this compound | [11][12] |
| FB23-2 | NB4, MONOMAC6 | 0.8 µM, 1.5 µM | [4][5] |
| Compound C6 | Esophageal cancer cell lines (KYSE-150, TE-1, EC109, etc.) | 0.83 - 4.15 µM | [8][9][10] |
FTO Signaling Pathway
FTO exerts its biological effects by demethylating m6A on various mRNA transcripts, which in turn affects their stability and translation. This post-transcriptional regulation impacts several key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR, MAPK, and Wnt/β-catenin pathways. Downstream targets of FTO-mediated demethylation include oncogenes like MYC and CEBPA, and tumor suppressors such as ASB2 and RARA. Inhibition of FTO leads to an increase in m6A levels on these transcripts, subsequently altering their expression and impacting cell proliferation, differentiation, and apoptosis.
Experimental Protocols
FTO In Vitro Enzymatic Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of FTO by 50% (IC50).
Materials:
-
Recombinant human FTO protein
-
m6A-containing single-stranded RNA (ssRNA) or DNA (ssDNA) substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)
-
Test inhibitors (this compound and next-generation inhibitors)
-
Detection reagent (e.g., formaldehyde quantitation kit or LC-MS/MS)
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
In a 96-well plate, add the FTO enzyme, the m6A-containing substrate, and the test inhibitor to the assay buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify the amount of formaldehyde produced (a byproduct of demethylation) or directly measure the demethylated substrate using LC-MS/MS.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable software.
Cellular m6A Quantification (Dot Blot Assay)
This semi-quantitative assay measures the global m6A levels in total RNA extracted from cells treated with FTO inhibitors.
Materials:
-
Cancer cell lines
-
FTO inhibitors
-
Total RNA extraction kit
-
Hybond-N+ membrane
-
Anti-m6A antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Culture cancer cells and treat them with various concentrations of FTO inhibitors for a specific duration (e.g., 48 hours).
-
Extract total RNA from the treated cells.
-
Serially dilute the RNA samples and spot them onto a Hybond-N+ membrane.
-
Crosslink the RNA to the membrane using UV irradiation.
-
Block the membrane and then incubate with an anti-m6A primary antibody.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the dot intensity using an imaging system. Methylene blue staining can be used as a loading control.[3][7][9][10]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of FTO inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.[4][5][6]
Materials:
-
Cancer cell lines
-
FTO inhibitors
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of FTO inhibitors for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the cellular IC50 value.[4][5][6]
Conclusion
This comparative guide demonstrates that while this compound is an effective tool for studying FTO biology, the next-generation inhibitors, particularly CS1 and Dac590, exhibit significantly enhanced potency in both enzymatic and cellular assays. The provided data and protocols offer a valuable resource for researchers to select the most appropriate FTO inhibitor for their specific experimental needs and to facilitate the development of novel therapeutics targeting the FTO pathway. The detailed methodologies and visual workflows are intended to ensure experimental consistency and accelerate progress in this promising field of research.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Development of Orally Bioavailable FTO Inhibitors with Potent Antileukemia Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dot Blot Analysis of N6-methyladenosine RNA Modification Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. raybiotech.com [raybiotech.com]
- 8. 3.5. Enzyme Inhibition Assay [bio-protocol.org]
- 9. Analysis of N 6 -methyladenosine RNA Modification Levels by Dot Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m6A-RNA Demethylase FTO Inhibitors Impair Self-Renewal in Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detecting RNA Methylation by Dot Blotting | Proteintech Group [ptglab.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of MO-I-500
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for MO-I-500, an FTO inhibitor utilized in various research applications, including studies on triple-negative breast cancer. Adherence to these protocols is crucial for minimizing risks and ensuring compliance with safety regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer of this compound. The SDS contains detailed information regarding the compound's hazards, handling, storage, and emergency measures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (such as nitrile or butyl rubber)
-
A lab coat or protective apron
-
Closed-toe shoes
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedures
The proper disposal of this compound, a solid research chemical, and its solutions (typically in Dimethyl Sulfoxide - DMSO) requires careful segregation and handling as hazardous waste. Do not dispose of this compound or its solutions down the drain or in regular trash.
Disposal of Solid this compound:
-
Waste Collection:
-
Place unused or expired solid this compound in a clearly labeled, sealed, and compatible hazardous waste container.
-
The container should be robust and prevent leakage.
-
Label the container with "Hazardous Waste," the chemical name ("this compound"), and any relevant hazard symbols as indicated on the SDS.
-
-
Storage:
-
Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Disposal of this compound in DMSO Solution:
-
Waste Collection:
-
Collect all liquid waste containing this compound and DMSO in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with DMSO and the dissolved compound.
-
Label the container with "Hazardous Waste," the names of all constituents ("this compound," "DMSO"), and their approximate concentrations.
-
-
Storage:
-
Store the liquid hazardous waste container in a secondary containment tray to prevent spills.
-
Keep the container sealed when not in use.
-
Store in a designated satellite accumulation area, segregated from incompatible chemicals.
-
-
Disposal:
-
Follow your institution's procedures for the pickup and disposal of liquid hazardous waste through the EHS department or a certified contractor.
-
Decontamination of Labware:
-
Reusable Labware (e.g., glassware):
-
Rinse the contaminated labware with a suitable solvent (such as ethanol or acetone) to remove residual this compound and DMSO.
-
Collect the rinsate as hazardous liquid waste.
-
Wash the labware with soap and water.
-
-
Single-Use Labware (e.g., pipette tips, plastic tubes):
-
Place all contaminated disposable items in a designated hazardous solid waste container.
-
This container should be clearly labeled and disposed of through your institution's hazardous waste program.
-
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is essential for safe handling and experimental design.
| Property | Value |
| Chemical Formula | C₁₂H₁₂ClNO₅S |
| Molecular Weight | 317.74 g/mol |
| CAS Number | 1585219-04-0 |
| Appearance | Solid, white to off-white powder |
| Solubility | Soluble in DMSO |
| Storage Temperature | Powder: -20°C; In solvent: -80°C to -20°C |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Experimental Protocol: Inhibition of Colony Formation in Triple-Negative Breast Cancer Cells
This protocol details a key experiment to assess the effect of this compound on the colony formation ability of triple-negative breast cancer (TNBC) cells, such as the SUM149 cell line.
1. Cell Culture and Maintenance:
-
Culture SUM149 TNBC cells in an appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Regularly passage the cells to maintain them in the exponential growth phase.
2. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound by dissolving the solid powder in sterile DMSO to a concentration of 10 mM.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
3. Colony Formation Assay (Soft Agar):
-
Bottom Agar Layer:
-
Prepare a 0.6% agar solution in the cell culture medium.
-
Dispense 1.5 mL of the bottom agar solution into each well of a 6-well plate.
-
Allow the agar to solidify at room temperature.
-
-
Cell Suspension Layer:
-
Trypsinize and count the SUM149 cells.
-
Prepare a cell suspension in culture medium containing 0.3% agar at a density of 5,000 cells/mL.
-
Add this compound to the cell suspension at the desired final concentrations (e.g., a range from 1 µM to 50 µM), including a DMSO vehicle control.
-
Gently mix and overlay 1 mL of the cell suspension onto the solidified bottom agar layer.
-
-
Incubation:
-
Allow the top layer to solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 14-21 days, or until colonies are visible.
-
Add a small amount of fresh medium containing the respective concentrations of this compound or vehicle to the top of the agar every 2-3 days to prevent drying.
-
4. Staining and Quantification:
-
After the incubation period, stain the colonies by adding a solution of crystal violet (e.g., 0.005%) to each well and incubating for 1-2 hours.
-
Wash the wells gently with PBS to remove excess stain.
-
Count the number of colonies in each well using a microscope. Colonies are typically defined as clusters of 50 or more cells.
-
Quantify the effect of this compound by comparing the number of colonies in the treated wells to the vehicle control.
This comprehensive guide provides essential information for the safe and proper disposal of this compound. By adhering to these procedures, laboratory personnel can ensure a safe working environment and contribute to responsible chemical waste management. Always prioritize consulting the specific Safety Data Sheet for any chemical before handling and disposal.
Essential Safety and Handling Protocols for MO-I-500
Critical Safety Notice: A specific Safety Data Sheet (SDS) for MO-I-500 could not be located in publicly available resources. The following information is a generalized guide for handling potentially hazardous research chemicals and is not a substitute for the official SDS. Researchers, scientists, and drug development professionals must obtain the complete SDS from the manufacturer or supplier before purchasing, handling, or using this compound. All procedures must be adapted based on the specific hazards and handling requirements outlined in the official SDS.
This guide provides a framework for establishing safe laboratory practices, emergency preparedness, and disposal plans for potent chemical compounds.
General Information and Hazard Identification
This compound is identified as a pharmacological inhibitor of the FTO (fat mass and obesity-associated) protein, a type of m6A demethylase. As with any novel or specialized chemical, a thorough understanding of its properties and potential hazards is the first step in safe handling. The official SDS will provide comprehensive data on its physical and chemical properties, as well as its specific health and environmental hazards.
Table 1: Physical and Chemical Properties of this compound (Illustrative) Note: This data is for illustrative purposes. Refer to the official SDS for accurate information.
| Property | Value |
| Molecular Formula | C₁₂H₁₂ClNO₅S |
| Molecular Weight | 317.75 g/mol |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO |
| Storage Temperature | Solid Powder: -20°C (12 Months) or 4°C (6 Months). In Solvent: -80°C (6 Months) or -20°C (1 Month). |
Table 2: GHS Hazard Identification (Illustrative) Note: The following is an example of potential hazards. The actual GHS classification for this compound must be obtained from the SDS.
| Hazard Class | Hazard Statement | Pictogram (Example) |
| Acute Toxicity, Oral | Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical. The selection of specific PPE materials must be guided by the chemical resistance data provided in the this compound SDS.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Recommended Use |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields (minimum). Chemical splash goggles. Face shield. | Goggles: Required when there is a splash hazard. Face Shield: Must be worn over goggles when handling larger quantities or performing procedures with a high risk of splashing. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Consult the SDS for the appropriate glove material and thickness. Always double-glove when handling potent compounds. Inspect gloves for tears or holes before use and change them immediately if contaminated. |
| Body Protection | Fully buttoned laboratory coat. | A flame-retardant lab coat should be worn if flammable solvents are in use. For high-potency compounds, a disposable gown may be required. |
| Respiratory Protection | NIOSH-approved respirator. | Required if handling the powder outside of a certified chemical fume hood or other ventilated enclosure. The type of respirator (e.g., N95, or a cartridge respirator) will be specified in the SDS. |
| Foot Protection | Closed-toe, non-perforated shoes. | Shoes should be made of a material that offers protection from spills. |
Operational Plan: Handling and Storage
All handling of this compound powder should be conducted within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation exposure.
-
Preparation:
-
Don all required PPE as specified in Table 3.
-
Designate a specific area within the chemical fume hood for handling this compound.
-
Assemble all necessary equipment (e.g., analytical balance, spatulas, weigh paper, vials, solvent, vortex mixer).
-
Decontaminate the handling area before and after the procedure.
-
-
Weighing the Compound:
-
Place a piece of weigh paper or a weighing boat on the analytical balance and tare.
-
Carefully transfer the desired amount of this compound powder using a clean spatula. Avoid creating airborne dust.
-
Once the desired weight is achieved, securely close the primary container of this compound.
-
-
Solubilization:
-
Carefully transfer the weighed powder into an appropriately labeled vial.
-
Using a calibrated pipette, add the specified volume of solvent (e.g., DMSO) to the vial.
-
Secure the vial cap and mix gently by vortexing or inversion until the solid is completely dissolved.
-
-
Post-Procedure:
-
Clean all reusable equipment thoroughly.
-
Dispose of all contaminated disposable materials (weigh paper, pipette tips, gloves) in the designated hazardous waste stream.
-
Wash hands thoroughly after removing gloves.
-
-
Short-Term: Store this compound in a tightly sealed, clearly labeled container in a designated, ventilated, and secure location at the recommended temperature.
-
Segregation: Store away from incompatible materials as specified in the SDS.
Disposal Plan
Improper disposal of chemical waste can pose a significant risk to human health and the environment. All waste generated from the handling of this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weigh paper, and pipette tips should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or solvent rinsates should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Compliance: All chemical waste must be disposed of through the institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Mandatory Visualizations
The following diagrams illustrate key decision-making and operational workflows for handling this compound safely.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
